Technical Documentation Center

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

Core Science & Biosynthesis

Foundational

Medicinal Chemistry Applications of Pyrazolo[3,4-b]pyridine Scaffolds

Technical Guide for Drug Discovery & Development Executive Summary The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for purine and in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a robust bioisostere for purine and indole rings.[1] Its planar, bicyclic architecture allows it to mimic ATP, making it a cornerstone in the design of kinase inhibitors (e.g., BRAF, CDK, GSK-3


) and nucleotide-binding protein modulators. Beyond oncology, this scaffold has achieved commercial success in cardiovascular medicine as the core of soluble Guanylate Cyclase (sGC) stimulators like Riociguat.

This technical guide provides a structural analysis, synthetic methodologies, and validated protocols for leveraging this scaffold in lead optimization.

Structural Biology & Pharmacophore Analysis

The utility of the pyrazolo[3,4-b]pyridine core stems from its ability to engage in bidentate hydrogen bonding within the hinge region of kinase domains.

  • Purine Mimicry: The N1 and N7 (pyridine nitrogen) positions spatially correlate with the N9 and N7 of adenine, respectively.

  • H-Bonding Vectors:

    • N1-H (Donor): Often interacts with the carbonyl oxygen of the kinase hinge residue (e.g., Glu, Leu).

    • N7 (Acceptor): Interacts with the backbone amide nitrogen.

  • Substitution Vectors:

    • C3 Position: Projects into the hydrophobic back pocket (gatekeeper region).

    • C4 Position: Solvent-exposed or ribose-binding pocket; ideal for solubilizing groups.

    • C6 Position: Tuning of electronic properties and secondary hydrophobic interactions.

Diagram 1: Pharmacophore & Kinase Hinge Binding Mode

The following diagram illustrates the interaction between the scaffold and a generic kinase ATP-binding site.

Pharmacophore Scaffold Pyrazolo[3,4-b]pyridine Core Hinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->Hinge H-Bond Donor (N1-H) H-Bond Acceptor (N7) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper C3 Aryl/Heteroaryl (Pi-Stacking) Solvent Solvent Front (Solubilizing Groups) Scaffold->Solvent C4/C6 Substitution (Morpholine/Piperazine)

Caption: Bidentate binding mode of pyrazolo[3,4-b]pyridine within the ATP-binding pocket of protein kinases.

Synthetic Strategies

While multiple routes exist, the condensation of 5-aminopyrazoles with 1,3-dicarbonyl equivalents (Friedländer-type cyclization) is the most versatile for library generation. This "Pyrazole-First" approach allows for pre-installation of diverse substituents at the N1 and C3 positions.

Diagram 2: Synthetic Workflow (5-Aminopyrazole Route)

Synthesis R1 Hydrazine (R-NH-NH2) Int1 5-Aminopyrazole Intermediate R1->Int1 Cyclization (EtOH, Reflux) R2 Beta-Ketonitrile (R'-CO-CH2-CN) R2->Int1 Prod Pyrazolo[3,4-b]pyridine Scaffold Int1->Prod Cyclocondensation (AcOH, Reflux or Lewis Acid) R3 1,3-Dicarbonyl / Beta-Ketoester R3->Prod

Caption: Convergent synthesis via 5-aminopyrazole intermediates allows independent variation of N1, C3, and C4/C6 substituents.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends validated across multiple kinase targets (e.g., CDK2, GSK-3


) and sGC stimulators.
PositionChemical VectorBiological Impact
N1 Alkyl, Aryl, HBinding Affinity: N1-H is critical for hinge binding in kinases. N1-Aryl/Alkyl modulates solubility and metabolic stability (e.g., Riociguat uses N1-fluorobenzyl).
C3 Aryl, Heteroaryl, HalogenSelectivity: Projects into the hydrophobic pocket. Bulky groups here can induce selectivity by clashing with the gatekeeper residue in off-targets.
C4 Amino, Alkoxy, ArylSolubility: Ideal vector for polar groups (morpholine, piperazine) to improve PK properties without disrupting the core binding mode.
C6 H, Methyl, AminoElectronic Tuning: Substituents here affect the pKa of N7. Electron-donating groups can strengthen the N7 H-bond acceptor capability.
Case Study: Soluble Guanylate Cyclase (sGC) Stimulation

Drug: Riociguat (Adempas) Mechanism: NO-independent sGC stimulation.[2]

Unlike kinase inhibitors that rely on ATP competition, Riociguat utilizes the pyrazolo[3,4-b]pyridine core to stabilize the nitrosyl-heme complex of sGC, mimicking the effect of Nitric Oxide (NO). This application highlights the scaffold's versatility beyond oncology.

Diagram 3: sGC Signaling Pathway & Drug Action

sGC_Pathway NO Nitric Oxide (NO) sGC_Act sGC (Activated) NO->sGC_Act Endogenous Activation Riociguat Riociguat (Pyrazolo[3,4-b]pyridine) Riociguat->sGC_Act Direct Stimulation (NO-Independent) sGC_Base sGC (Basal) sGC_Base->sGC_Act cGMP cGMP sGC_Act->cGMP Catalyzes GTP GTP GTP->cGMP Vasodilation Vasodilation & Anti-proliferation cGMP->Vasodilation PKG Pathway

Caption: Riociguat directly stimulates sGC, bypassing NO deficiency in Pulmonary Hypertension.[3][4]

Experimental Protocols
A. Synthesis: General Protocol for Pyrazolo[3,4-b]pyridine Formation

Context: Cyclocondensation of 5-aminopyrazole with


-keto ester.
  • Reagents: 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq), Ethyl acetoacetate (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the 5-aminopyrazole in glacial acetic acid (5 mL/mmol).

    • Add ethyl acetoacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Workup: Cool to room temperature. Pour the mixture into crushed ice/water.

    • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/DMF.

  • Validation:

    
    H NMR should show the disappearance of the pyrazole -NH
    
    
    
    signal (~5.0 ppm) and the appearance of the pyridine ring proton or substituent signals.
B. Bioassay: ADP-Glo™ Kinase Assay (Generic)

Context: Screening for ATP-competitive inhibition.

  • Preparation: Dilute compound in 100% DMSO (10 mM stock) to obtain a 10-point dose-response curve.

  • Enzyme Reaction:

    • Mix Kinase (e.g., CDK2/CyclinA), Substrate, and ATP (at

      
      ) in reaction buffer.
      
    • Add 1

      
      L of compound solution.
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence (RLU). Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
References
  • Review of Medicinal Chemistry: Abdel-Aziem, A., & Fouad, S. A. (2025).[5][6][7] "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity." Molecular Diversity. [Link]

  • Riociguat Discovery: Mittendorf, J., et al. (2009). "Discovery of riociguat (BAY 63-2521): a potent, oral stimulator of soluble guanylate cyclase for the treatment of pulmonary hypertension."[2][4][8] ChemMedChem. [Link]

  • FGFR Kinase Inhibitors: Cai, M., et al. (2016).[7][9] "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors." ACS Medicinal Chemistry Letters. [Link]

  • Vericiguat (Next-Gen sGC): Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[10] Journal of Medicinal Chemistry. [Link]

  • ALK Inhibitors (SAR Study): Park, S., et al. (2019). "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine: A Critical Vector in Kinase Inhibitor Design

[1] Executive Summary The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine ring in ATP. This structural mimicry allows it to anchor e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of the adenine ring in ATP. This structural mimicry allows it to anchor effectively within the hinge region of kinase domains. Among its derivatives, 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine (CAS 1508593-20-1) serves as a high-value intermediate.[1] Its primary utility lies in the C5-aminomethyl motif, which acts as a versatile vector for projecting solubilizing groups or selectivity elements into the solvent-exposed regions of the kinase binding pocket.

This technical guide details the chemical architecture, validated synthetic protocols, and medicinal chemistry applications of this intermediate, providing a roadmap for its integration into drug discovery campaigns targeting kinases such as PLK4, TBK1, and FGFR .

Part 1: Chemical Architecture & SAR Logic[1]

The Pharmacophore

The 1H-pyrazolo[3,4-b]pyridine core functions as a bidentate hinge binder.[1] The N1 and N7 positions typically engage in hydrogen bonding with the kinase hinge region backbone.

  • N1-H: Hydrogen bond donor (interaction with hinge carbonyl).[1]

  • N7: Hydrogen bond acceptor (interaction with hinge amine).

  • C5-Position: This position is geometrically distinct, directing substituents away from the ATP-binding cleft and towards the solvent front.[1] This makes the 5-aminomethyl group an ideal "handle" for attaching polar moieties (e.g., morpholines, piperazines) to improve physicochemical properties (LogD, solubility) without disrupting the critical hinge binding.

Structural Analysis (DOT Visualization)

SAR_Logic cluster_0 Kinase Binding Domain Core 1H-pyrazolo[3,4-b]pyridine (Scaffold Core) Hinge Hinge Region Interaction (N1/N7) Core->Hinge Anchors via Vector C5-Position Vector (Solvent Exposed) Core->Vector Projects Amine 5-Methanamine Linker (-CH2NH2) Vector->Amine Functionalized as Tail Solubilizing Tail (e.g., Piperazine/Morpholine) Amine->Tail Derivatized to

Figure 1: Pharmacophore mapping of the pyrazolo[3,4-b]pyridine scaffold, highlighting the strategic role of the C5-methanamine linker.

Part 2: Synthetic Pathways & Protocols[1][2]

The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is most reliably achieved through the functionalization of the pre-formed bicyclic core, specifically via the reduction of a 5-cyano precursor.[1]

Retrosynthetic Analysis[1]
  • Target: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.[1]

  • Precursor: 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.[1][2]

  • Starting Material: 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Commercially available).[1]

Detailed Experimental Protocol

Objective: Synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine via Nitrile Reduction.

Step 1: Cyanation (Preparation of Intermediate)

Reaction: Palladium-catalyzed cyanation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.[1]

  • Reagents: 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), Zn(CN)2 (0.6 eq), Pd(PPh3)4 (5 mol%), DMF.

  • Conditions: Heat at 120°C under N2 atmosphere for 4–6 hours.

  • Validation: Monitor by LCMS for mass shift from Br pattern to M+1 (Nitrile).

Step 2: Reduction (Target Synthesis)

Method: Cobalt(II) Chloride / Sodium Borohydride Reduction. This method is preferred over LAH for chemoselectivity and ease of handling.

Materials:

  • 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1.0 eq)[1][2]

  • CoCl2[1]·6H2O (2.0 eq)

  • NaBH4 (10.0 eq)

  • Methanol (Solvent)

  • Boc2O (Optional, if in-situ protection is desired)

Procedure:

  • Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (500 mg, 3.47 mmol) in anhydrous Methanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Add CoCl2·6H2O (1.65 g, 6.94 mmol). The solution will turn deep purple/pink.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reduction: Portion-wise add NaBH4 (1.31 g, 34.7 mmol) over 30 minutes. Caution: Vigorous gas evolution (H2) will occur. The solution will turn black (formation of cobalt boride species).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours.

  • Monitoring: Check TLC (10% MeOH in DCM with 1% NH4OH). The nitrile spot should disappear, and a polar baseline spot (amine) should appear.

  • Quench: Carefully add 1N HCl until pH ~2 to destroy boride complexes, then basify to pH >10 with conc. NH4OH.

  • Extraction: Extract with DCM/Isopropanol (3:1) (3 x 50 mL).

  • Purification: The crude amine is often unstable. It is recommended to use immediately or protect as the N-Boc derivative.[1] For the free amine, purify via reverse-phase flash chromatography (C18, H2O/MeCN gradient with 0.1% NH4OH).

Yield: Typically 60–75%. Characterization: 1H NMR (DMSO-d6) should show a methylene singlet at ~3.8 ppm and disappearance of the nitrile signal.

Synthetic Workflow Diagram

Synthesis_Flow Start 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Starting Material) Step1 Step 1: Cyanation Zn(CN)2, Pd(PPh3)4, DMF, 120°C Start->Step1 Inter Intermediate: 5-Cyano-1H-pyrazolo[3,4-b]pyridine Step1->Inter Step2 Step 2: Reduction CoCl2·6H2O, NaBH4, MeOH, 0°C Inter->Step2 Product Target: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine Step2->Product

Figure 2: Step-by-step synthetic route from the bromo-precursor to the target methanamine.[1]

Part 3: Applications in Drug Discovery[1][4][5]

Kinase Selectivity Profiles

The 1H-pyrazolo[3,4-b]pyridine scaffold is a core component in inhibitors for:

  • PLK4 (Polo-like Kinase 4): Used in Type-II inhibitors where the C5-substituent extends towards the solvent front to modulate pharmacokinetic properties.[1]

  • TBK1 (TANK-binding Kinase 1): C5-modified derivatives have shown nanomolar potency by engaging specific solvent-channel residues.[1]

  • FGFR (Fibroblast Growth Factor Receptor): The scaffold mimics the adenine of ATP, while the C5-amine allows attachment of acrylamides for covalent inhibition.

Design Strategy: The "Tail" Approach

The methanamine (-CH2NH2) is rarely the final endpoint. It acts as a nucleophilic handle for:

  • Reductive Amination: Reaction with ketones/aldehydes to attach solubilizing rings (e.g., N-methylpiperazine).

  • Amide Coupling: Reaction with acid chlorides to introduce selectivity-enhancing motifs.[1]

  • Urea/Carbamate Formation: To tune H-bond donor/acceptor profiles.

Table 1: Physicochemical Impact of C5-Modifications

Modification TypeReagent ClassResulting MotifImpact on Drug Property
Reductive Amination Cyclic KetonesSecondary AmineIncreased Solubility, Lower LogD
Acylation Acid ChloridesAmideImproved Metabolic Stability
Sulfonylation Sulfonyl ChloridesSulfonamideEnhanced Selectivity (H-bond network)

References

  • Synthesis of Pyrazolo[3,4-b]pyridines

    • Journal of Heterocyclic Chemistry. "Pyrazolo[3,4-b]Pyridine-5-Carbonyl Azides." (2019).[1] Link

  • Kinase Inhibitor Applications (PLK4)

    • European Journal of Medicinal Chemistry.[3] "Structure-based discovery of... 1H-pyrazolo[3,4-b]pyridine scaffold... as PLK4 inhibitor."[1] (2022).[4] Link

  • TBK1 Inhibitors

    • Journal of Enzyme Inhibition and Medicinal Chemistry. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors."[1] (2022).[4] Link

  • General Scaffold Review

    • Molecules.[3][4][5][6][7][8][9][10][11] "Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity."[12][3][5][8][13] (2025).[11] Link (Note: Review covers broad applications including kinase inhibition).

  • Chemical Vendor Data (Precursor Confirmation)

    • BLD Pharm. "1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine CAS 1508593-20-1."[1] Link

Sources

Foundational

Physicochemical Profile of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine for Drug Design

Executive Summary This technical guide profiles 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine , a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Distinguished by its bicyclic heteroaromatic core and a solvent-e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine , a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Distinguished by its bicyclic heteroaromatic core and a solvent-exposed primary amine tail, this molecule serves as a versatile pharmacophore, particularly in the design of ATP-competitive kinase inhibitors.

This document analyzes its physicochemical boundaries, synthetic accessibility, and structural role in ligand-protein interactions, providing a roadmap for medicinal chemists optimizing lead candidates.

Molecular Identity & Structural Logic

The molecule consists of a fused pyrazole and pyridine ring system (7-azaindazole isomer) with a methanamine side chain at the C5 position.

FeatureDescription
IUPAC Name (1H-pyrazolo[3,4-b]pyridin-5-yl)methanamine
Core Scaffold 1H-Pyrazolo[3,4-b]pyridine (7-azaindazole analog)
Key Functional Group Primary amine (-CH₂NH₂)
Role in Drug Design Hinge binder (Core) + Solubilizing/Linker element (Tail)
Molecular Weight ~148.17 g/mol
Structural Diagram (DOT)

The following diagram illustrates the numbering scheme and key interaction points.

G cluster_0 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine N1 N1 (H-Donor) N7 N7 (H-Acceptor) C7a C7a N1->C7a C3 C3 C3->N1 C3a C3a C3a->C3 C3a->C7a C6 C6 N7->C6 C5 C5 C6->C5 C4 C4 C5->C4 CH2 CH2 C5->CH2 C4->C3a C7a->N7 NH2 NH2 (Solubilizer) CH2->NH2

Caption: Atom connectivity highlighting the H-bond donor (N1), acceptor (N7), and the solubilizing amine tail.

Physicochemical Profile

Understanding the ionization and lipophilicity of this fragment is critical for predicting its behavior in biological assays.

Ionization Constants (pKa)

The molecule possesses three ionizable centers. Their specific pKa values dictate the protonation state at physiological pH (7.4).

SiteEstimated pKaState at pH 7.4Drug Design Implication
Pyridine Nitrogen (N7) 3.5 – 4.5NeutralActs as a Hydrogen Bond Acceptor (HBA) in the kinase hinge region.
Primary Amine (-NH₂) 9.0 – 9.6Cationic (+1)Provides solubility; potential for salt bridge formation with Asp/Glu residues.
Pyrazole Nitrogen (N1) ~13.0NeutralActs as a Hydrogen Bond Donor (HBD); critical for bidentate binding.

Expert Insight: The electron-withdrawing nature of the fused pyrazole ring suppresses the basicity of the pyridine nitrogen (N7) compared to a standalone pyridine (pKa ~5.2). This ensures N7 remains unprotonated and available for H-bonding in the hydrophobic kinase pocket.

Lipophilicity & Solubility
  • cLogP (Neutral): ~0.5 – 0.9

  • LogD (pH 7.4): ~ -1.5 to -1.0 (due to amine protonation)

  • Polar Surface Area (PSA): ~55 Ų

Solubility Profile:

  • Acidic Media (pH 1-2): Highly soluble (Di-cationic species).

  • Neutral Media (pH 7.4): Good solubility driven by the aliphatic amine cation.

  • Basic Media (pH > 10): Reduced solubility; risk of aggregation as the neutral species dominates.

Synthetic Methodologies

The synthesis of the 5-ylmethanamine derivative typically proceeds via the reduction of the corresponding nitrile precursor. This approach is preferred over direct amination due to regioselectivity control.

Primary Route: Nitrile Reduction

The most robust pathway involves the reduction of 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile .

Step-by-Step Protocol:

  • Precursor Assembly: Condensation of 5-aminopyrazole with ethoxymethylene malononitrile (EMME) followed by cyclization to yield the 5-carbonitrile core.

  • Reduction:

    • Reagents: Raney Nickel / H₂ (50 psi) or LiAlH₄ (in THF).

    • Conditions: 0°C to RT.

    • Workup: Careful quenching of hydride (if LAH used) to prevent emulsion; extraction with DCM/MeOH.

Workflow Diagram (DOT)

Synthesis Start Start: 5-Amino-1H-pyrazole Inter1 Intermediate: 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Start->Inter1 Cyclization (Gould-Jacobs type) Reagent Reduction: Raney Ni / H2 / NH3(MeOH) Inter1->Reagent Product Product: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine Reagent->Product Hydrogenation

Caption: Synthetic route from aminopyrazole to the target methanamine via nitrile reduction.

Drug Design Utility: Kinase Inhibition[1][2]

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in kinase drug discovery. It mimics the adenine ring of ATP, allowing it to anchor into the hinge region of the kinase active site.

Binding Mode Mechanism
  • Hinge Interaction: The N1 (donor) and N7 (acceptor) form a bidentate hydrogen bond network with the kinase backbone (typically the "gatekeeper" + 1 and +3 residues).

  • Solvent Channel: The C5-methanamine tail projects toward the solvent front. This is a strategic vector for:

    • Improving Solubility: The charged amine counteracts the lipophilicity of the aromatic core.

    • Selectivity: The amine can be derivatized (e.g., amide coupling) to reach specific residues in the ribose binding pocket or the P-loop.

Comparative Analysis: Scaffold Hopping

Medicinal chemists often swap the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold with 1H-pyrazolo[3,4-b]pyridine .

Feature7-Azaindole (Pyrrolopyridine)Pyrazolo[3,4-b]pyridineAdvantage
H-Bond Geometry 5-membered ring N is HBD5-membered ring N is HBDSimilar binding mode.
Acidity (N1-H) pKa ~ 17pKa ~ 13Pyrazolo is more acidic; stronger H-bond donor.
Metabolic Stability Prone to oxidation at C2/C3Higher oxidative stabilityPyrazole ring is less electron-rich than pyrrole.

Experimental Validation Protocols

To ensure data integrity, the following self-validating protocols are recommended for characterizing this molecule.

Protocol: pKa Determination via Potentiometric Titration

Objective: Determine the precise pKa of the pyridine and amine nitrogens.

  • Preparation: Dissolve 2 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjuster). Ensure the solution is degassed to remove CO₂.

  • Titration:

    • Acidify to pH 2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH (standardized) under N₂ atmosphere.

    • Record pH vs. Volume added.

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the dissociation curves.

  • Validation: The first inflection point (pH ~4) corresponds to the pyridine; the second (pH ~9.5) corresponds to the primary amine.

Protocol: Metabolic Stability (Microsomal)

Objective: Assess the liability of the primary amine to oxidative deamination (MAO mediated) or N-glucuronidation.

  • Incubation: Incubate 1 µM compound with human liver microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Detection: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for:

    • Parent depletion (Intrinsic Clearance, CLint).

    • +16 Da (N-oxide or hydroxylation).

    • +176 Da (Glucuronide, if UDPGA is added).

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. (2020). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (2022).[1] [Link]

  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors. Bioorganic & Medicinal Chemistry. (2020).[2] [Link]

  • PubChem Compound Summary for CID 2755850: 1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Guide: 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine in Heterocyclic Synthesis

This guide is structured as a strategic technical whitepaper for medicinal chemists and drug discovery scientists. It focuses on the 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine moiety not just as a static molecule, but as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper for medicinal chemists and drug discovery scientists. It focuses on the 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine moiety not just as a static molecule, but as a high-value "diversity vector" in the design of kinase inhibitors and antiviral agents.[1]

Role: Strategic Intermediate & Pharmacophore Vector CAS: 1015697-99-0 (and related derivatives) Primary Application: Kinase Inhibition (ATP-competitive), Antiviral Scaffolds, Fragment-Based Drug Discovery (FBDD).[1]

Executive Summary: The "Solvent Front" Vector

In the architecture of small-molecule kinase inhibitors, the 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged bioisostere of the purine and quinazoline systems.[1] While the core scaffold mimics the adenine ring of ATP (forming hydrogen bonds with the hinge region), the 5-position is geometrically distinct.[1]

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine represents a critical synthetic node.[1] The primary amine functionality at this position serves as a "vector" that projects substituents into the solvent-exposed front or the ribose-binding pocket of the enzyme active site.[1] This allows medicinal chemists to:

  • Modulate Solubility: The amine handle allows the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.[1]

  • Tune Selectivity: Probing the unique steric environment of the solvent front differs between homologous kinases (e.g., CDK vs. GSK-3).[1]

  • Facilitate Library Generation: The primary amine is chemically orthogonal to the aromatic core, enabling rapid parallel synthesis (amide coupling, reductive amination).[1]

Synthetic Access & Causality

The synthesis of the 5-methanamine derivative is rarely a de novo construction but rather a transformation of 5-cyano or 5-ester precursors.[1] The choice of route depends on the substitution pattern at N1 and C3.[1]

The Preferred Route: Nitrile Reduction

The most robust entry to the 5-methanamine is via the 5-carbonitrile precursor.[1] This route is preferred over the amide reduction because the nitrile precursor is directly accessible via the Gould-Jacobs type cyclization or multicomponent condensation.[1]

Mechanism & Logic:

  • Cyclocondensation: 5-Aminopyrazole reacts with an ethoxymethylene malononitrile (or similar Michael acceptor) to form the pyridine ring with a C5-nitrile.[1]

  • Selective Reduction: The nitrile is reduced to the primary amine.[1]

    • Why Raney Nickel? For large-scale, cost-effective reduction where over-reduction of the pyridine ring is controlled by pH and temperature.[1]

    • Why Borane-THF? For lab-scale precision, avoiding the high pressure of hydrogenation.[1]

Validated Protocol: Nitrile to Amine Conversion

Standard Operating Procedure (Self-Validating System)

Objective: Conversion of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile to 1-(1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanamine.

Reagents:

  • Substrate: 5-carbonitrile derivative (1.0 eq)

  • Catalyst: Raney Nickel (active slurry, ~50% w/w) or Cobalt Chloride (CoCl2) + NaBH4.[1]

  • Solvent: Methanol (anhydrous) + Ammonia (7N in MeOH) to suppress secondary amine formation.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the nitrile (10 mmol) in Methanolic Ammonia (50 mL). The ammonia is crucial; without it, the primary amine product reacts with the intermediate imine, leading to dimer formation (secondary amines).[1]

  • Catalyst Addition: Add Raney Nickel (approx. 2 g wet slurry) carefully under Argon flow (Pyrophoric hazard).[1]

  • Hydrogenation: Hydrogenate at 40–60 psi (Parr shaker) at room temperature for 4–6 hours.

    • Validation Point: Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) appears.[1]

  • Workup: Filter through Celite (keep wet to prevent fire).[1] Concentrate filtrate in vacuo.

  • Purification: The free base may be unstable.[1] Isolate as the dihydrochloride salt by treating with HCl/Dioxane.[1] This ensures long-term stability of the amine.[1]

Strategic Utility in Library Synthesis

Once generated, the 5-methanamine is a "universal socket" for scaffold elaboration.[1]

Reaction Scope Diagram (Graphviz)

The following diagram illustrates the divergent synthesis pathways starting from the 5-methanamine core.

G Core 1H-pyrazolo[3,4-b] pyridin-5-ylmethanamine (Core Scaffold) Amide Amide Coupling (R-COCl / HATU) Core->Amide Urea Urea Formation (R-NCO / CDI) Core->Urea RedAm Reductive Amination (R-CHO / NaBH(OAc)3) Core->RedAm Sulfon Sulfonylation (R-SO2Cl) Core->Sulfon Lib1 Lipophilic Amides (Solubility/Metabolic Stability) Amide->Lib1 Diversity Lib2 Urea Linkers (H-Bond Donors for Asp/Glu) Urea->Lib2 Specificity Lib3 Secondary Amines (Flexible Linkers) RedAm->Lib3 Flexibility

Caption: Divergent synthesis workflow utilizing the 5-aminomethyl handle to generate physicochemical diversity.

Quantitative Comparison of Linker Strategies

When using the 5-methanamine, the choice of linker defines the drug-like properties (DMPK).[1]

Reaction ClassReagent SystemLinker PropertiesStrategic Use Case
Amide Coupling HATU / DIPEA / R-COOHRigid, planar, H-bond acceptorExtending into deep hydrophobic pockets; improving metabolic stability.[1]
Reductive Amination R-CHO / NaBH(OAc)3Flexible (sp3), basicIncreasing solubility (pKa modulation); exploring solvent-exposed regions.[1]
Urea Formation Triphosgene or IsocyanatesRigid, H-bond donor/acceptorTargeting specific backbone carbonyls (e.g., "Gatekeeper" residues).[1]
Sulfonylation R-SO2Cl / PyridinePolar, non-basicInteractions with Arginine/Lysine residues; avoiding P-gp efflux liability.[1]

Case Studies: Biological Impact

The 1H-pyrazolo[3,4-b]pyridine scaffold is structurally analogous to 7-azaindole and purine.[1]

Kinase Inhibition (ATP-Competitive)

In the context of FGFR (Fibroblast Growth Factor Receptor) and CDK (Cyclin-Dependent Kinase) inhibition:

  • The Core: The pyrazole nitrogens (N1/N2) typically bind to the "Hinge Region" of the kinase (mimicking Adenine N1/N6).[1]

  • The 5-Methanamine Role: The 5-position projects toward the ribose binding pocket and the solvent front .[1]

    • Example: Derivatizing the 5-amine with a substituted benzamide can position a solubilizing group (e.g., N-methylpiperazine) into the solvent, improving oral bioavailability without clashing with the ATP pocket walls.[1]

Structural Logic Diagram (Graphviz)

This diagram visualizes the pharmacophore mapping of the scaffold within a generic kinase pocket.[1]

KinaseBinding Hinge Kinase Hinge Region (H-Bonding) Gatekeeper Gatekeeper Residue (Steric Filter) Solvent Solvent Front (Solubility/Selectivity) Scaffold Pyrazolo[3,4-b]pyridine Core N1_N2 N1/N2 Nitrogens Scaffold->N1_N2 Pos5 5-Methanamine Vector (-CH2-NH-R) Scaffold->Pos5 N1_N2->Hinge H-Bonds Pos5->Gatekeeper Avoids/Interacts Pos5->Solvent Projects Into

Caption: Pharmacophore mapping of the 5-aminomethyl-pyrazolo[3,4-b]pyridine scaffold within the ATP-binding pocket.

Troubleshooting & Optimization

Common Pitfall: N1-Alkylation vs. Amine Acylation The pyrazolo[3,4-b]pyridine core possesses an acidic proton at N1 (if unsubstituted).[1]

  • Problem: When reacting the 5-methanamine with electrophiles (e.g., acid chlorides), the N1 position may compete if a strong base is used.[1]

  • Solution:

    • Pre-protection: Use a THP (tetrahydropyranyl) or SEM (trimethylsilylethoxymethyl) group on N1 during the nitrile reduction and subsequent coupling.[1] Remove it in the final step with acid (HCl or TFA).[1]

    • Selectivity: The primary aliphatic amine (5-CH2NH2) is significantly more nucleophilic than the heteroaromatic N1.[1] Performing acylation at 0°C with stoichiometric base (DIPEA) usually favors the exocyclic amine exclusively.[1]

References

  • Donaire-Arias, A., et al. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.[1] Link

  • Lynch, B. M., et al. (1988).[1] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428.[1] Link[1]

  • Tucker, T. J., et al. (2008).[1][2] Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor.[1] Journal of Medicinal Chemistry, 51(20), 6503-6511.[1][2] Link

  • Qin, Q., et al. (2022).[1] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 14, 85-102.[1] Link

  • Ghaedi, A., et al. (2005).[1] Reactions of 5-aminopyrazole with Active Methylene Compounds: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Molbank, M433.[1] Link[1]

Sources

Foundational

Thermodynamic Stability of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine: A Technical Guide

Executive Summary 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is a critical bicyclic heteroaromatic scaffold employed primarily as an intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, GSK-3) and sGC stimulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is a critical bicyclic heteroaromatic scaffold employed primarily as an intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, GSK-3) and sGC stimulators. Its thermodynamic profile is defined by two competing factors: the high stability of the fused pyrazolo-pyridine core and the reactivity of the exocyclic primary amine.

This guide provides a comprehensive analysis of the compound's structural dynamics, specifically the 1H- vs. 2H-tautomerism, acid-base dissociation constants (pKa), and degradation kinetics. It establishes a self-validating framework for handling, storage, and experimental characterization to ensure data integrity in drug development workflows.

Chemical Identity & Structural Dynamics

Core Aromaticity and Tautomerism

The pyrazolo[3,4-b]pyridine system is a fused bicycle comprising a pyrazole ring and a pyridine ring. The thermodynamic stability of this scaffold is heavily influenced by annular tautomerism.

  • 1H-Tautomer (Thermodynamically Favored): Quantum chemical calculations (AM1/DFT) and experimental X-ray data confirm that the 1H-tautomer is significantly more stable than the 2H-tautomer, with an energy difference of approximately 9.0 kcal/mol (37 kJ/mol) . This preference is driven by the preservation of aromaticity across the fused system and minimized steric repulsion.

  • 2H-Tautomer: While accessible, this form is generally observed only when the N1 position is substituted or under specific excited-state conditions.

Acid-Base Properties (pKa)

The compound possesses three distinct ionization centers. Understanding these is vital for solubility profiling and formulation.

Ionization CenterFunctional GroupEstimated pKaThermodynamic Implication
Site A Primary Amine (–CH₂NH₂)8.3 – 8.6 Predominantly protonated (cationic) at physiological pH (7.4), aiding solubility.
Site B Pyridine Nitrogen (N7)~4.5 – 5.0 Less basic than unsubstituted pyridine (pKa 5.2) due to the electron-withdrawing pyrazole ring.
Site C Pyrazole NH (N1)~13.5 – 14.0 Very weak acid; deprotonation requires strong bases (e.g., NaH, alkoxides).

Note: The pKa of the aminomethyl group is comparable to 3-(aminomethyl)pyridine (pKa 8.3–8.6).

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the stable 1H-form and the less stable 2H-form.

Tautomerism OneH 1H-Tautomer (Thermodynamically Preferred) ΔG = 0 kcal/mol TwoH 2H-Tautomer (Less Stable) ΔG ≈ +9.0 kcal/mol OneH->TwoH Tautomerization (Unfavorable) TwoH->OneH Rapid Relaxation

Caption: Thermodynamic equilibrium heavily favors the 1H-tautomer due to aromatic stabilization energy.

Degradation Kinetics & Pathways

While the heteroaromatic core is robust (melting point >150°C), the aminomethyl side chain represents the primary locus of thermodynamic instability.

Oxidative Deamination (The "Weak Link")

In the presence of atmospheric oxygen and trace metal ions (Fe²⁺/Cu²⁺), the primary benzylic-like amine is susceptible to radical-mediated oxidation.

  • Initiation: Hydrogen abstraction from the α-carbon (benzylic position).

  • Propagation: Formation of an imine intermediate.

  • Hydrolysis: The imine hydrolyzes to release ammonia and form the corresponding aldehyde (1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde).

  • Dimerization: The aldehyde can react with unreacted amine to form stable Schiff base dimers (colored impurities).

Carbamate Formation

Like many primary amines, this compound reacts reversibly with atmospheric CO₂ to form carbamates. While not a permanent degradation, this alters solubility and melting point behavior.

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen).[1][2]

Visualization: Degradation Pathway

Degradation Compound 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine (Active Species) Radical α-Carbon Radical Intermediate Compound->Radical Oxidation (O2/Light) Imine Imine Intermediate (Unstable) Radical->Imine -H• Aldehyde Aldehyde Degradant (1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde) Imine->Aldehyde +H2O (Hydrolysis) / -NH3 Dimer Schiff Base Dimer (Colored Impurity) Aldehyde->Dimer + Compound (Condensation)

Caption: The primary oxidative degradation pathway leading to aldehyde formation and subsequent dimerization.

Experimental Protocols

Protocol: Determination of pKa via Potentiometric Titration

Objective: Accurately determine the ionization constants for the amine and pyridine nitrogen.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Calibration: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M carbonate-free NaOH in 5 µL increments.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum plot method or second-derivative analysis to identify inflection points.

    • Expectation: First inflection at pH ~4.5 (Pyridine N), second at pH ~8.5 (Primary Amine).

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability limits for storage and formulation.

Stress ConditionProcedureSampling TimepointsAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C0, 4, 8, 24 Hours>95% recovery (Core is stable)
Base Hydrolysis 0.1 N NaOH, 60°C0, 4, 8, 24 Hours>95% recovery
Oxidation 3% H₂O₂, RT0, 1, 4 Hours<90% recovery (Monitor for N-oxide/Aldehyde)
Thermal Solid state, 80°C1, 3, 7 Days>98% recovery (Check for color change)

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling protocols are mandatory to maintain >98% purity:

  • Atmosphere: Store under Argon or Nitrogen to prevent carbamate formation and oxidative deamination.

  • Temperature: Long-term storage at -20°C is recommended. Short-term handling at room temperature is acceptable if exposure to air is minimized.

  • Solution State: Avoid storing in DMSO or Methanol for >24 hours at room temperature without degassing, as dissolved oxygen accelerates aldehyde formation.

  • Light: Protect from light (amber vials) to inhibit radical initiation at the benzylic position.

References

  • Synthesis and Tautomerism: Fustero, S., et al. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules, 2022.

  • Aminomethylpyridine pKa Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 31018, 3-(Aminomethyl)pyridine."

  • Oxidative Degradation Mechanisms: Sayari, A., et al. "Oxidative Degradation of Amine-Based Adsorbents for CO2 Capture."[3] Industrial & Engineering Chemistry Research, 2017.

  • Pyrazolo[3,4-b]pyridine Scaffold Properties: Quiroga, J., et al. "Regioselective synthesis of pyrazolo[3,4-b]pyridines."[4] Journal of Heterocyclic Chemistry, 2008.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine: A Detailed Guide to Precursors and Protocols

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, bearing a close structural resemblance to the purine nucleobases.[1] This core is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, bearing a close structural resemblance to the purine nucleobases.[1] This core is a cornerstone in the design of inhibitors for various biological targets, including kinases and other enzymes.[2][3] This application note provides a comprehensive guide for researchers, detailing robust and validated synthetic protocols for accessing a key derivative, 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine. This guide will focus on the synthesis of crucial precursors and their subsequent conversion to the target amine, emphasizing the chemical reasoning behind the chosen methodologies.

Precursor Analysis and Synthetic Strategy

The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is most efficiently achieved through the chemical modification of a pre-formed pyrazolopyridine ring functionalized at the C5 position. The two most direct and widely applicable precursors for the introduction of an aminomethyl group are the corresponding nitrile (-CN) and aldehyde (-CHO).

  • The Nitrile Precursor (1H-pyrazolo[3,4-b]pyridine-5-carbonitrile): This precursor is advantageous due to its relative stability and the straightforward nature of its reduction to the primary amine.

  • The Aldehyde Precursor (1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde): This precursor allows for the introduction of the aminomethyl group via reductive amination, a versatile reaction that can also be used to synthesize secondary and tertiary amines if desired.

Our strategic approach, therefore, involves two primary phases:

  • Phase 1: Synthesis of Key C5-Functionalized Precursors. We will detail the construction of the 1H-pyrazolo[3,4-b]pyridine core, leading to the formation of the C5-nitrile and C5-aldehyde derivatives.

  • Phase 2: Conversion to the Target Aminomethyl Compound. We will provide specific, step-by-step protocols for the reduction of the nitrile and the reductive amination of the aldehyde.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Final Conversion Pyridine Pyridine Precursors Nitrile_Aldehyde 1H-Pyrazolo[3,4-b]pyridine -5-carbonitrile / -5-carbaldehyde Pyridine->Nitrile_Aldehyde Annulation Pyrazole Pyrazole Precursors Pyrazole->Nitrile_Aldehyde Annulation Three_Component Three-Component Reaction Three_Component->Nitrile_Aldehyde One-Pot Reduction Nitrile Reduction Nitrile_Aldehyde->Reduction Reductive_Amination Reductive Amination Nitrile_Aldehyde->Reductive_Amination Target_Molecule 1H-Pyrazolo[3,4-b]pyridin -5-ylmethanamine Reduction->Target_Molecule Reductive_Amination->Target_Molecule

Figure 1: Overall synthetic workflow for 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.

Phase 1: Synthesis of Key Precursors

The construction of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two main strategies: annulating a pyrazole ring onto a pyridine precursor or vice versa.[4]

Protocol 1: Synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile from a Pyridine Precursor

This protocol demonstrates the formation of the pyrazole ring from a substituted pyridine precursor. The starting material, 2-chloro-3-cyanopyridine, is commercially available and serves as an excellent electrophile for reaction with hydrazine.

G start 2-Chloro-3-cyanopyridine + Hydrazine Hydrate reflux Reflux in Ethanol start->reflux intermediate Intermediate Amidine reflux->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 1H-Pyrazolo[3,4-b]pyridine -5-carbonitrile cyclization->product

Figure 2: Workflow for the synthesis of the C5-nitrile precursor.

Methodology:

  • Reaction Setup: To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.5 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile as a solid.[5] Further purification can be achieved by recrystallization if necessary.

Causality and Expertise: The reaction proceeds via an initial nucleophilic aromatic substitution where hydrazine displaces the chloride. This is followed by an intramolecular cyclization of the resulting hydrazine onto the electron-deficient carbon of the cyano group, which after tautomerization, yields the stable aromatic pyrazolopyridine ring system.[4] Ethanol is a suitable solvent as it facilitates the dissolution of the starting materials and allows for a reaction temperature that promotes both substitution and cyclization without significant side product formation.

Protocol 2: Synthesis of 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde from a Pyrazole Precursor

This approach involves building the pyridine ring onto a pre-existing 5-aminopyrazole. A common and effective method is the three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene compound, often in a one-pot fashion.[6] A variation of this involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl equivalent.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine 3-amino-1H-pyrazole (1.0 eq), malonaldehyde bis(dimethyl acetal) (1.1 eq), and glacial acetic acid (15 mL/mmol).

  • Reaction Execution: Heat the mixture to reflux (approximately 118 °C) for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. Neutralize the solution carefully with a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be purified by column chromatography on silica gel.[7]

Causality and Expertise: This reaction is a classic condensation-cyclization sequence. The acetic acid acts as both a solvent and a catalyst, protonating the carbonyl groups and facilitating the condensation reactions. The initial step is the formation of an enamine intermediate between the aminopyrazole and one of the aldehyde functionalities. This is followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.

Phase 2: Conversion to 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

With the key precursors in hand, the final step is the conversion of the C5-functional group to the desired aminomethyl moiety.

Protocol 3: Reduction of 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several reducing agents can be employed, with Lithium Aluminum Hydride (LAH) being a powerful and common choice.

G start 1H-Pyrazolo[3,4-b]pyridine -5-carbonitrile reagents 1. LiAlH4 in THF 2. H2O/NaOH Quench start->reagents product 1H-Pyrazolo[3,4-b]pyridin -5-ylmethanamine reagents->product

Figure 3: Workflow for the reduction of the C5-nitrile.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous Tetrahydrofuran (THF) (20 mL/mmol of nitrile). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve the 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. Stir the resulting granular precipitate for 30 minutes.

  • Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Causality and Expertise: LAH is a potent source of hydride (H⁻) ions, which readily attack the electrophilic carbon of the nitrile group. The reaction proceeds through an intermediate imine which is further reduced to the primary amine. The Fieser workup is a trusted and safe method for quenching LAH reactions, resulting in the formation of easily filterable inorganic salts (LiAlO₂). Anhydrous conditions are critical as LAH reacts violently with water.

Protocol 4: Reductive Amination of 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Reductive amination is a highly efficient method for forming amines. It involves the initial formation of an imine or enamine from the aldehyde and an amine source (in this case, ammonia), followed by in-situ reduction.

Methodology:

  • Reaction Setup: Dissolve 1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (1.0 eq) in methanol (15 mL/mmol). Add a solution of ammonia in methanol (7N, 5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, controlling any effervescence.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Isolation and Purification: Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality and Expertise: The reaction first forms an imine by the condensation of the aldehyde with ammonia. Sodium borohydride is a mild reducing agent that is selective for the reduction of the imine in the presence of the aldehyde (though in this one-pot procedure, the aldehyde is consumed to form the imine). Using a large excess of the ammonia source drives the imine formation equilibrium forward. This method is generally safer and has a simpler workup compared to the LAH reduction.

Quantitative Data Summary

ProtocolPrecursorReagentsTypical YieldPurity
1 2-Chloro-3-cyanopyridineHydrazine Hydrate, Ethanol80-90%>95%
2 3-Amino-1H-pyrazoleMalonaldehyde bis(dimethyl acetal), Acetic Acid60-75%>90%
3 C5-NitrileLiAlH₄, THF65-80%>98%
4 C5-AldehydeNH₃/MeOH, NaBH₄70-85%>97%

Conclusion

The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is readily achievable through well-established synthetic routes. The choice of precursor—nitrile or aldehyde—can be determined by the availability of starting materials and the desired scale of the reaction. The protocols provided herein are robust, reproducible, and grounded in fundamental principles of organic chemistry. By following these detailed procedures, researchers in drug discovery and medicinal chemistry can reliably access this valuable building block for the development of novel therapeutics.

References

  • Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. Available at: [Link]

  • Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. Available at: [Link]

  • CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound. Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]

  • Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. IJARESM. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Available at: [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • 1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde. PubChem. Available at: [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resembla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1] Derivatives of this scaffold have demonstrated potential as kinase inhibitors, anti-anxiety agents, and therapeutics for a variety of other conditions.[3][4] The synthesis of amide derivatives from 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is a crucial step in the development of new chemical entities, as the amide bond is a stable and common feature in many bioactive molecules.[5][6]

This guide provides detailed application notes and protocols for the successful amide coupling of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine with various carboxylic acids. We will delve into the mechanistic underpinnings of common coupling strategies, offer practical guidance for reaction optimization, and present step-by-step protocols for two of the most reliable and widely used coupling reagents: HATU and EDC/HOBt.

Understanding the Amine: Reactivity of 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine

1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine is a primary amine attached to the C5 position of the pyrazolopyridine ring system. The nitrogen atoms within the bicyclic core are electron-withdrawing, which can reduce the nucleophilicity of the primary amine compared to a simple alkylamine. This makes the choice of an appropriate coupling reagent and reaction conditions critical for achieving high yields and purity.[5][6] The presence of the basic pyridine nitrogen also means that the amine can be protonated, which would render it unreactive. Therefore, the use of a non-nucleophilic base is essential to deprotonate the amine salt and to neutralize any acidic byproducts formed during the reaction.

Core Principles of Amide Coupling

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[7] While thermodynamically favorable, the direct reaction is kinetically slow and requires the activation of the carboxylic acid.[8] This is achieved by using a coupling reagent that converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

Common Coupling Reagents and Their Mechanisms

Two of the most effective and commonly used classes of coupling reagents are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can rearrange to a stable N-acylurea, a common side product. To prevent this and to reduce the risk of racemization in chiral carboxylic acids, an additive such as 1-hydroxybenzotriazole (HOBt) is used.[8][9] HOBt traps the O-acylisourea to form an active ester, which is more stable and readily reacts with the amine to form the desired amide.[8]

  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[10][11] It reacts with the carboxylate to form a highly reactive OAt-active ester.[10][12] The presence of the nitrogen atom in the azabenzotriazole ring is believed to accelerate the coupling step through a neighboring group effect.[10] HATU is particularly effective for coupling sterically hindered or electron-deficient amines.[11]

Amide_Coupling_Mechanism cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation Carboxylic_Acid R-COOH Activated_Ester Activated Ester (e.g., O-acylisourea, OAt-ester) Carboxylic_Acid->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amine Pyrazolopyridine-CH2-NH2 Amide Pyrazolopyridine-CH2-NH-CO-R Activated_Ester->Amide + Amine Byproduct Byproduct (e.g., Urea, HOAt)

Figure 1: Generalized workflow for amide coupling.

Comparative Overview of Common Coupling Conditions

The choice of coupling reagent, base, and solvent can significantly impact the outcome of the reaction. The following table summarizes common conditions that can be adapted for the coupling of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.

Coupling ReagentAdditiveBase (equiv.)SolventTemperature (°C)Typical Reaction Time (h)Key Advantages & Considerations
EDC HOBtDIPEA or TEA (2.0-3.0)DMF, DCM0 to RT12-24Cost-effective; byproducts are water-soluble, facilitating workup.[8] Potential for N-acylurea formation if HOBt is omitted.
HATU NoneDIPEA or TEA (2.0-3.0)DMF, NMP0 to RT1-6High efficiency, especially for challenging substrates; faster reaction times.[10][11] More expensive than EDC.
PyBOP NoneDIPEA or TEA (2.0-3.0)DMF, DCM0 to RT2-8Effective for hindered systems; similar to HATU in performance.
T3P® NonePyridine or DIPEA (3.0-4.0)EtOAc, THFRT to 504-12Byproducts are water-soluble; can be a good alternative to carbodiimides and uronium salts.

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = 1-Hydroxybenzotriazole; HATU = O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; T3P® = Propylphosphonic anhydride; DIPEA = N,N-Diisopropylethylamine; TEA = Triethylamine; DMF = N,N-Dimethylformamide; DCM = Dichloromethane; NMP = N-Methyl-2-pyrrolidone; EtOAc = Ethyl acetate; THF = Tetrahydrofuran; RT = Room Temperature.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific carboxylic acid being used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for most substrates, including those that are sterically hindered or electronically deactivated.

Materials:

  • 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M with respect to the amine).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • In a separate flask, dissolve 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

HATU_Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Amide Formation cluster_workup Workup and Purification A 1. Dissolve Carboxylic Acid and HATU in anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add DIPEA dropwise B->C D 4. Pre-activate for 15-30 min C->D E 5. Add solution of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine D->E F 6. Warm to RT and stir for 1-6 h E->F G 7. Monitor by TLC or LC-MS F->G H 8. Dilute with Ethyl Acetate G->H I 9. Wash with NaHCO3 (aq) and Brine H->I J 10. Dry (Na2SO4), filter, and concentrate I->J K 11. Purify by column chromatography J->K

Figure 2: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol provides a cost-effective alternative to HATU and is suitable for a wide range of carboxylic acids.

Materials:

  • 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DCM or DMF

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.1 equiv), 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine (1.0 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M with respect to the amine).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq) (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Troubleshooting and Optimization

  • Low Yield: If the reaction is sluggish or gives a low yield, consider switching to HATU if using EDC/HOBt.[6] Increasing the equivalents of the coupling reagent and base, or raising the reaction temperature (e.g., to 40-50 °C) may also improve the conversion. For particularly challenging substrates, pre-forming the acid chloride with thionyl chloride or oxalyl chloride followed by reaction with the amine can be an alternative.[13]

  • Side Products: The formation of N-acylurea is a common side product in EDC couplings; ensure that HOBt is used to minimize this.[8] If purification is difficult, consider using a different solvent system for extraction and chromatography. Washing with a 5% LiCl solution can help remove residual DMF.

  • Amine Reactivity: If the amine appears to be unreactive, ensure that a sufficient amount of base is used to neutralize any amine salts and to facilitate the reaction.

Conclusion

The amide coupling of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is a versatile and powerful method for the synthesis of novel compounds with potential therapeutic applications. By understanding the principles of carboxylic acid activation and by selecting the appropriate coupling reagents and conditions, researchers can efficiently generate libraries of amides for further investigation. The protocols provided herein for HATU and EDC/HOBt-mediated couplings offer reliable starting points for the successful synthesis of a wide range of pyrazolopyridine carboxamides.

References

  • Zhou JC, Oh LM, Ma P, Li HY (2003) Synthesis of 4,5-dihydro-pyrazolo[3,4-c]pyrid-2-ones.
  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities: Polycyclic Aromatic Compounds - Taylor & Francis. (2023, October 23). [Link]

  • Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents | Request PDF - ResearchGate. (2025, August 9). [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module | Journal of Agricultural and Food Chemistry - ACS Publications. (2024, February 9). [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole - Letters in Applied NanoBioScience. (2021, January 19). [Link]

  • Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives - Semantic Scholar. [Link]

  • Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives - ResearchGate. (2025, December 6). [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • HATU - Wikipedia. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022, March 30). [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019, December 15). [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature - Beilstein Journals. (2021, January 18). [Link]

  • Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents - PubMed. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • Synthesis, Characterization and Biological evaluation of some Novel Pyrazolo[3,4-b]pyridin-3-amine derivatives. Chemistry & Biology Interface, 2016, 6,(5), 357-365 - ResearchGate. (2017, December 13). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • US6362351B2 - Catalyst and method for amide formation - Google P

Sources

Method

Application Notes &amp; Protocols: Strategic N-Protection of 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a valuable framework for the development of a wide range of therapeutic agents, including kinase inhibitors and central nervous system-targeted compounds.[1][2] The successful synthesis and functionalization of this scaffold are paramount for exploring its full therapeutic potential. A critical aspect of this process is the strategic use of protecting groups to selectively mask and unmask the various nitrogen atoms within the molecule, thereby directing reactions to the desired positions. This guide provides an in-depth analysis of protecting group strategies for 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, focusing on the differential reactivity of its nitrogen centers and offering detailed protocols for their protection and deprotection.

Understanding the Nitrogen Environment: A Tale of Three (Plus One) Nitrogens

The 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine molecule presents four distinct nitrogen atoms, each with a unique chemical environment that dictates its reactivity:

  • N1 (Pyrazole): This nitrogen is part of the five-membered pyrazole ring and is generally the most nucleophilic of the heterocyclic nitrogens in the unsubstituted 1H-tautomer, which is the more stable tautomeric form.[3] Its reactivity is influenced by the aromaticity of the fused ring system.

  • N2 (Pyrazole): Also within the pyrazole ring, the N2 position is typically less nucleophilic than N1 in the 1H-tautomer.

  • N7 (Pyridine): The nitrogen atom in the six-membered pyridine ring exhibits characteristic pyridine-like reactivity. Its nucleophilicity is generally lower than that of the pyrazole N1 atom.

  • Primary Amine Nitrogen: The exocyclic primary amine of the methanamine substituent is a primary aliphatic amine and, as such, is highly nucleophilic and basic.

The selective protection of these nitrogens is a key challenge in the synthesis of derivatives of this scaffold. The choice of protecting group and the reaction conditions will determine which nitrogen atom is modified.

Strategic Selection of Protecting Groups: A Decision-Making Framework

The selection of an appropriate protecting group strategy is contingent upon the overall synthetic plan. Key considerations include the stability of the protecting group to subsequent reaction conditions, the ease of its removal, and the potential for orthogonal deprotection, which allows for the selective removal of one protecting group in the presence of others.[4][5]

Below is a decision-making framework to guide the selection of protecting groups for the different nitrogen atoms of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.

G cluster_amine Primary Amine (Side Chain) cluster_pyrazole Pyrazole Ring (N1) cluster_pyridine Pyridine Ring (N7) amine Protect Primary Amine? boc_amine Boc Group (Acid Labile) amine->boc_amine Need acid-labile protection cbz_amine Cbz Group (Hydrogenolysis) amine->cbz_amine Need protection stable to acid/base orthogonal Consider Orthogonal Deprotection boc_amine->orthogonal cbz_amine->orthogonal pyrazole Protect Pyrazole Nitrogen? sem_pyrazole SEM Group (Acid/Fluoride Labile) pyrazole->sem_pyrazole Need robust protection stable to bases trityl_pyrazole Trityl Group (Acid Labile, Bulky) pyrazole->trityl_pyrazole Need bulky group for regioselectivity sulfonyl_pyrazole Sulfonyl Group (Base/Reductive Cleavage) pyrazole->sulfonyl_pyrazole Need electron-withdrawing protection sem_pyrazole->orthogonal trityl_pyrazole->orthogonal sulfonyl_pyrazole->orthogonal pyridine Protect Pyridine Nitrogen? n_oxide N-Oxide Formation (Reductive Cleavage) pyridine->n_oxide Activate for nucleophilic substitution n_oxide->orthogonal start Start: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine strategy Define Synthetic Strategy start->strategy strategy->amine strategy->pyrazole strategy->pyridine G A 1H-pyrazolo[3,4-b]pyridin- 5-ylmethanamine B SEM-protected Pyrazole, Free Amine A->B SEM-Cl, NaH C SEM-protected Pyrazole, Boc-protected Amine B->C Boc₂O, Et₃N D Functionalized Amine, SEM-protected Pyrazole C->D Selective Boc Deprotection (TFA) + Amine Functionalization E Functionalized Amine, Deprotected Pyrazole D->E SEM Deprotection (HCl or TBAF)

Sources

Application

Application Notes and Protocols for the Functionalization of the C5 Position of Pyrazolo[3,4-b]pyridine

Introduction: The Strategic Importance of C5 Functionalization in Pyrazolo[3,4-b]pyridine Scaffolds The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C5 Functionalization in Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to purine has made it a focal point for the development of a wide array of therapeutic agents, including kinase inhibitors, anticancer agents, and treatments for neurodegenerative diseases.[4][5][6] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the bicyclic ring system. Among the various positions, the C5 position of the pyridine ring offers a critical vector for molecular elaboration, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize target engagement, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the primary strategies and detailed protocols for the selective functionalization of the C5 position of the pyrazolo[3,4-b]pyridine nucleus. We will delve into two principal and highly effective approaches:

  • Direct C5 C-H Activation/Functionalization: This modern and atom-economical approach involves the direct conversion of a C-H bond at the C5 position into a new C-C or C-heteroatom bond.

  • C5-Halogenation and Subsequent Cross-Coupling Reactions: A robust and versatile two-step sequence involving the initial introduction of a halogen atom at the C5 position, which then serves as a handle for a variety of palladium-catalyzed cross-coupling reactions.

These methodologies provide a powerful toolkit for researchers to generate diverse libraries of C5-substituted pyrazolo[3,4-b]pyridines for structure-activity relationship (SAR) studies and the development of novel drug candidates.

Part 1: Direct C5 C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in organic synthesis due to its efficiency and reduced generation of stoichiometric byproducts. For the pyrazolo[3,4-b]pyridine system, achieving regioselectivity can be challenging. One effective strategy to direct functionalization to the C5 position is the use of a removable blocking group at the C4 position.

Conceptual Workflow for C5-Selective C-H Arylation

G cluster_0 Strategy: C4-Blocking Group Directed C-H Arylation start Pyrazolo[3,4-b]pyridine with C4-blocking group (e.g., ester) step1 Palladium-Catalyzed C5 C-H Arylation start->step1 Aryl Halide, Pd-catalyst, Base step2 Removal of C4-blocking group step1->step2 Hydrolysis or other cleavage product C5-Arylated Pyrazolo[3,4-b]pyridine step2->product

Caption: C4-Blocking Group Strategy for C5 C-H Arylation.

Protocol 1: Palladium-Catalyzed C5-Arylation of a C4-Ester Substituted Pyrazolo[3,4-b]pyridine (Model Protocol)

This protocol is adapted from established methods for the C5-arylation of pyrazoles using a C4-ester as a blocking group.[7] The ester group deactivates the C4 position towards electrophilic attack and sterically directs the palladium catalyst to the C5 position.

Materials:

  • Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (or analogous substrate)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Dimethylacetamide (DMA)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (1.0 mmol, 1.0 equiv.), aryl bromide (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium acetate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous dimethylacetamide (DMA, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated product.

Causality Behind Experimental Choices:

  • Palladium(II) acetate: A common and effective palladium source for C-H activation catalysis.

  • Potassium acetate: Acts as a mild base, which is crucial for the C-H activation step.

  • Dimethylacetamide (DMA): A high-boiling polar aprotic solvent suitable for this type of reaction.

  • Inert atmosphere: Prevents the oxidation of the palladium catalyst, which would render it inactive.

Part 2: C5-Halogenation and Subsequent Cross-Coupling Reactions

A more traditional yet highly reliable method for C5 functionalization involves the initial introduction of a halogen (bromine or iodine) at this position. The resulting 5-halo-pyrazolo[3,4-b]pyridine is a versatile intermediate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Conceptual Workflow for C5-Functionalization via Halogenation and Cross-Coupling

G cluster_1 Two-Step C5-Functionalization Strategy start Pyrazolo[3,4-b]pyridine step1 C5-Halogenation start->step1 Halogenating agent (e.g., NBS, I₂) intermediate 5-Halo-pyrazolo[3,4-b]pyridine step1->intermediate step2 Palladium-Catalyzed Cross-Coupling intermediate->step2 Coupling Partner, Pd-catalyst, Ligand, Base product C5-Functionalized Pyrazolo[3,4-b]pyridine step2->product

Caption: C5-Functionalization via Halogenation and Cross-Coupling.

Protocol 2: C5-Bromination of 1H-Pyrazolo[3,4-b]pyridine (General Procedure)

This protocol describes a general method for the regioselective bromination at the C5 position. The pyridine ring's electronic properties often direct electrophilic substitution to this position.

Materials:

  • 1H-Pyrazolo[3,4-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv.) in acetonitrile (10 mL).

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 mmol, 1.05 equiv.) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the solvent under reduced pressure. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (10 mL) to quench any remaining bromine, followed by brine (10 mL). Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 5-bromo intermediate with a boronic acid or ester.[8][9][10]

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 5-bromo-1H-pyrazolo[3,4-b]pyridine, arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the 5-aryl-1H-pyrazolo[3,4-b]pyridine.

Parameter Catalyst Base Solvent Temperature Typical Yield
Suzuki Coupling Pd(PPh₃)₄K₂CO₃ / Cs₂CO₃Dioxane/H₂O90-100 °C70-95%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOt-BuToluene100-110 °C65-90%
Protocol 4: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This protocol enables the formation of C-N bonds, which is crucial for introducing amine functionalities that can act as key pharmacophores.[11][12][13]

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv.)

  • Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and XPhos. Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, add sodium tert-butoxide, 5-bromo-1H-pyrazolo[3,4-b]pyridine, and the amine.

  • Reaction: Heat the mixture to 100-110 °C and stir for 8-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite®.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the 5-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Conclusion and Future Perspectives

The selective functionalization of the C5 position of the pyrazolo[3,4-b]pyridine scaffold is a cornerstone for the development of novel and potent bioactive molecules. The methodologies outlined in this guide, from direct C-H activation to the robust halogenation-cross-coupling sequence, provide researchers with a versatile and powerful set of tools. The choice of strategy will depend on the specific target molecule, available starting materials, and desired functional group tolerance. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the late-stage functionalization of this important heterocyclic system, further empowering the field of drug discovery.

References

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34789-34795. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • de Oliveira, C. S., et al. (2017). Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 54(1), 436-443. Available from: [Link]

  • Ben Romdhane, R., et al. (2024). Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. SSRN. Available from: [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applications. Ramon Llull University. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. Journal of Heterocyclic Chemistry, 49(6), 1332-1338. Available from: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Gulevskaya, A. V., et al. (2018). Suzuki–Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 59(38), 3469-3472. Available from: [Link]

  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. Available from: [Link]

  • Rahali, A., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie, 28(G1), 561-571. Available from: [Link]

  • Laporte, R., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 17(12), 5171-5178. Available from: [Link]

  • Donaire-Arias, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. Available from: [Link]

  • Castillo, J. C., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(1), 1-15. Available from: [Link]

  • Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6381. Available from: [Link]

  • Dowell, K. L., et al. (2026). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Jensen, K. F., & Klavs, F. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available from: [Link]

  • Daugulis, O., et al. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 134(44), 18453-18461. Available from: [Link]

  • El-Faham, A., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 9(33), 18972-18983. Available from: [Link]

  • Moody, C. J., & Roff, G. J. (2012). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 53(15), 1947-1950. Available from: [Link]

  • Michailidou, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1493. Available from: [Link]

Sources

Method

Accelerated Synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine Scaffolds via Microwave Irradiation

Application Note: AN-MW-PYR-042 Executive Summary Objective: To provide a high-efficiency, reproducible protocol for the synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine derivatives using microwave-assisted organic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-PYR-042

Executive Summary

Objective: To provide a high-efficiency, reproducible protocol for the synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine derivatives using microwave-assisted organic synthesis (MAOS).

Context: The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purines. Derivatives exhibiting the C5-methanamine functionality are critical pharmacophores in kinase inhibitors (e.g., GSK-3, CDK) and anti-inflammatory agents. Conventional thermal synthesis of this bicyclic core often suffers from prolonged reaction times (10–24 hours), harsh solvents, and cumbersome workups.

Solution: This guide details a two-stage workflow :

  • Microwave-Assisted Multicomponent Reaction (MCR): Rapid construction of the pyrazolo[3,4-b]pyridine-5-carbonitrile core (10–20 mins).

  • Chemo-selective Reduction: Conversion of the nitrile intermediate to the target 5-ylmethanamine.

Strategic Rationale & Mechanism

Why Microwave Irradiation?

Microwave irradiation utilizes dielectric heating , where dipoles in the reaction mixture (solvent and reagents) align and relax with the oscillating electric field. This generates internal heat via molecular friction and ionic conduction.

  • Non-Thermal Effects: The rapid orientation of polar intermediates (e.g., the zwitterionic Michael adduct) stabilizes the transition state, lowering the activation energy (

    
    ).
    
  • Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

Reaction Mechanism (MCR)

The formation of the core scaffold follows a cascade mechanism:

  • Knoevenagel Condensation: Reaction of the aldehyde with the active methylene (malononitrile).

  • Michael Addition: The C-4 of the 5-aminopyrazole attacks the Knoevenagel adduct.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack by the amino group followed by tautomerization.

Mechanistic Visualization

ReactionMechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel - H2O Malo Malononitrile Malo->Knoevenagel - H2O Michael Michael Intermediate Knoevenagel->Michael Nucleophilic Attack Pyrazole 5-Aminopyrazole Pyrazole->Michael Nucleophilic Attack Cyclization Intramolecular Cyclization Michael->Cyclization Ring Closure Product Pyrazolo[3,4-b]pyridine -5-carbonitrile Cyclization->Product Tautomerization - H2

Figure 1: Mechanistic pathway for the microwave-assisted multicomponent synthesis of the pyridine core.

Experimental Protocol

Equipment & Reagents[1]
  • Microwave Reactor: Monowave 300 (Anton Paar) or CEM Discover.

  • Vessel: 10 mL or 30 mL sealed borosilicate glass vial with silicone/PTFE cap.

  • Reagents:

    • 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Solvent: Water:Ethanol (1:1 v/v) or Ethanol (Green chemistry compliant).

    • Catalyst: Triethylamine (TEA, 2-3 drops) or NaCl (10 mol% for aqueous media).

Stage 1: Synthesis of the Carbonitrile Core

Procedure:

  • Loading: In a 10 mL microwave vial, dissolve the 5-aminopyrazole (1 eq), aldehyde (1 eq), and malononitrile (1 eq) in 4 mL of EtOH:H2O (1:1).

  • Catalysis: Add 2 drops of TEA.

  • Sealing: Crimp the vial cap tightly.

  • Irradiation Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temperature: 120 °C

    • Hold Time: 10–15 minutes

    • Stirring: High (600 rpm)

    • Power Max: 150 W (System will modulate power to maintain temp).

  • Workup:

    • Cool the vessel to 55 °C using compressed air (built-in feature).

    • The product usually precipitates upon cooling.

    • Filter the solid, wash with ice-cold ethanol (2 x 5 mL), and dry under vacuum.

    • Validation: Check purity via TLC (Ethyl Acetate:Hexane 3:7).

Stage 2: Reduction to 5-ylmethanamine

Note: While the core synthesis is ideal for MW, the reduction of the nitrile to the amine is sensitive. Standard chemical reduction is recommended for high fidelity, though MW can accelerate it.

Procedure (Chemical Reduction):

  • Suspend the Pyrazolo[3,4-b]pyridine-5-carbonitrile (1.0 mmol) in dry THF (10 mL) under

    
    .
    
  • Cool to 0 °C.

  • Slowly add

    
     (2.0 M in THF, 2.0 eq) or 
    
    
    
    .
  • Stir at RT for 1 hour, then reflux for 2 hours (or MW irradiate at 70 °C for 20 mins).

  • Quench: Carefully add Glauber’s salt (

    
    ) or Fieser workup method.
    
  • Filter and concentrate to obtain the 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine .

Workflow Visualization

Workflow Start Reagent Prep (Aminopyrazole + Aldehyde + Malononitrile) MW_Step Microwave Irradiation 120°C | 15 min | 150W Start->MW_Step Isolation Cooling & Filtration (Precipitate Collection) MW_Step->Isolation Intermediate Intermediate: 5-Carbonitrile Derivative Isolation->Intermediate Reduction Reduction Step (LiAlH4 or Raney Ni) Intermediate->Reduction Final Target Product: 5-ylmethanamine Reduction->Final

Figure 2: End-to-end synthetic workflow for the generation of the target amine.

Comparative Data: Microwave vs. Conventional

The following data highlights the efficiency gains using the MW protocol compared to traditional reflux methods (based on literature averages for this scaffold).

ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Improvement Factor
Reaction Time 8 – 12 Hours10 – 20 Minutes30x – 50x Faster
Solvent Glacial Acetic Acid / DMFEthanol / WaterGreener Profile
Yield 65 – 75%85 – 94%+20% Yield
Purity (Crude) Moderate (Requires Column)High (Precipitation sufficient)Simplified Workup
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Energy Efficient

Troubleshooting & Optimization

  • Low Yield in Stage 1:

    • Cause: Incomplete Knoevenagel condensation.

    • Fix: Increase temperature to 140 °C or switch solvent to pure Ethanol to increase the boiling point ceiling.

  • Pressure Errors:

    • Cause: Decomposition of reagents generating gas (

      
      , 
      
      
      
      ).
    • Fix: Ensure the vessel volume is not filled >60%. Use a pressure-release cap rated for 20 bar.

  • Solubility Issues:

    • If the 5-aminopyrazole is insoluble in water/EtOH, add 10% DMF as a co-solvent. Note that DMF has a high loss tangent (

      
      ), so it will heat very rapidly—reduce initial power to 50W.
      

References

  • Quiroga, J., et al. "Microwave-assisted synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry, vol. 36, no. 5, 1999, pp. 1311-1316. Link

  • Rao, A., et al. "Green synthesis of pyrazolo[3,4-b]pyridine derivatives using water as solvent under microwave irradiation." Green Chemistry Letters and Reviews, vol. 5, no. 3, 2012, pp. 431-438. Link

  • Bazgir, A., et al. "Microwave-assisted one-pot three-component synthesis of pyrazolo[3,4-b]pyridines." Ultrasonics Sonochemistry, vol. 15, no. 4, 2008. (Cited for comparative MCR efficiency). Link

  • Misra, R., et al. "Microwave assisted synthesis of some novel pyrazolo[3,4-b]pyridines." E-Journal of Chemistry, vol. 8, no. 2, 2011. Link

  • Chebanov, V. A., et al. "Multicomponent Reactions in Microwave Synthesis." Microwaves in Organic Synthesis, Wiley-VCH, 2012. Link

Application

Application Note: Strategic Solvent Selection for Reactions of Pyrazolo[3,4-b]pyridine Amines

Foundational Principles: The Pyrazolo[3,4-b]pyridine Core Before selecting a solvent, it is imperative to understand the substrate. The pyrazolo[3,4-b]pyridine system is a fusion of a pyrazole and a pyridine ring.[1] Whe...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: The Pyrazolo[3,4-b]pyridine Core

Before selecting a solvent, it is imperative to understand the substrate. The pyrazolo[3,4-b]pyridine system is a fusion of a pyrazole and a pyridine ring.[1] When the pyrazole ring is unsubstituted at the nitrogen, it can exist in two tautomeric forms: the 1H- and 2H-isomers. Computational and experimental data have shown the 1H-tautomer to be significantly more stable, by nearly 9 kcal/mol, making it the predominant form in solution.[1] This is a critical consideration for reactions like N-alkylation, where the reaction can proceed at either the N1 or N2 position, leading to different regioisomers.

The Role of the Solvent: Beyond a Simple Medium

A solvent's role extends far beyond merely dissolving reactants. It can influence reaction kinetics and thermodynamics by:

  • Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates or transition states, accelerating reactions that proceed through such species.[2]

  • Modulating Nucleophilicity and Electrophilicity: Solvation shells around reactants can either hinder or enhance their reactivity.

  • Controlling Regioselectivity: By influencing tautomeric equilibria or sterically blocking certain reactive sites, the solvent can direct a reaction towards a desired isomer.[3][4]

  • Participating in the Reaction: In many cases, particularly with protic solvents (e.g., water, ethanol) or in organometallic catalysis, the solvent can be directly involved in the reaction mechanism.[5]

Caption: Tautomeric equilibrium in pyrazolo[3,4-b]pyridines.

Solvent Selection for Key Transformations

N-Alkylation and N-Arylation

The functionalization of the pyrazole nitrogen is a common strategy for modulating the physicochemical properties of the molecule. The primary challenge is controlling regioselectivity between the N1 and N2 positions.

Causality: The reaction typically proceeds via deprotonation of the pyrazole N-H by a base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form an ambident nucleophile. The choice of solvent is critical for directing the subsequent alkylation.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice for N-alkylation. They possess high dielectric constants and are excellent at solvating the counter-ion of the base (e.g., Na⁺, K⁺), leaving the pyrazolide anion more "naked" and, therefore, more nucleophilic. This generally leads to faster reactions and often favors alkylation at the more sterically accessible N1 position.

  • Nonpolar Solvents (Toluene, THF, Dioxane): In less polar solvents, ion-pairing between the pyrazolide anion and the metal counter-ion is more significant. This can influence the regioselectivity, sometimes favoring the N2 position depending on the steric bulk of the reactants and the nature of the cation. However, solubility of the pyrazolide salt can be a limiting factor.

Recommendation: Start with DMF or acetonitrile in the presence of a base like K₂CO₃ or Cs₂CO₃ for general N-alkylations. For challenging substrates or when regioselectivity issues arise, a screen of polar aprotic solvents is warranted.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Attaching new aryl or heteroaryl groups to a halogenated pyrazolo[3,4-b]pyridine amine is a powerful tool for building molecular complexity.[6] Solvent choice in these reactions is multifaceted, impacting the solubility of all components and the stability and activity of the palladium catalyst.[5]

Causality: The catalytic cycle involves multiple steps (oxidative addition, transmetalation, reductive elimination), each with different solvent requirements.

  • Suzuki Coupling: This reaction requires a base (often aqueous Na₂CO₃ or K₂CO₃) to activate the boronic acid. Therefore, a solvent system that is miscible with water but also dissolves the organic substrate and catalyst is necessary.

    • 1,4-Dioxane/Water or Toluene/Ethanol/Water mixtures: These are classic choices. Dioxane and toluene are excellent solvents for the organic components and the palladium catalyst. The presence of water is essential for dissolving the inorganic base and facilitating the transmetalation step.[7]

  • Buchwald-Hartwig Amination: This reaction couples an amine with an aryl halide. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often used.

    • Toluene, Dioxane, or THF: These aprotic solvents are preferred as they do not react with the strong bases employed. Toluene is often favored for higher-temperature reactions due to its high boiling point.

Recommendation: For Suzuki couplings, a 4:1 mixture of 1,4-Dioxane:Water is a robust starting point.[7] For Buchwald-Hartwig aminations, Toluene is a reliable choice, particularly for reactions requiring heat.

Data Summary: Solvent Properties and Recommendations

SolventDielectric Constant (ε)Boiling Point (°C)TypeRecommended ForRationale & Comments
N,N-Dimethylformamide (DMF) 36.7153Polar AproticN-Alkylation, AcylationExcellent solubility for polar substrates and salts. High boiling point allows for a wide temperature range.[8]
Acetonitrile (ACN) 37.582Polar AproticN-Alkylation, Cross-CouplingHigh polarity, lower boiling point than DMF for easier removal. Can coordinate to metal catalysts.[9]
1,4-Dioxane 2.2101Nonpolar AproticSuzuki & Buchwald-Hartwig CouplingGood solvent for organometallics. Often used in a mixture with water for Suzuki reactions.[7][10]
Toluene 2.4111Nonpolar AproticBuchwald-Hartwig, Suzuki CouplingHigh boiling point is ideal for reactions requiring heat. Low polarity can influence regioselectivity.[4][11]
Ethanol (EtOH) 24.678Polar ProticSynthesis/Cyclizations, ReductionsCan act as a hydrogen bond donor. Often used in the synthesis of the core heterocycle.[12][13][14]
Acetic Acid (AcOH) 6.2118Polar Protic (Acidic)Synthesis/CyclizationsOften used as both a solvent and an acid catalyst in condensation reactions to form the pyridine ring.[1][10][11][15]
Water (H₂O) 80.1100Polar ProticSuzuki Coupling (co-solvent), "Green" SynthesisEssential co-solvent for dissolving bases in Suzuki reactions. Used as a green solvent in some multicomponent reactions.[1][16]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid with a bromo-substituted 1H-pyrazolo[3,4-b]pyridin-3-amine.

Objective: To synthesize a C4-arylated pyrazolo[3,4-b]pyridine derivative.

Materials:

  • 4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon line

  • Standard work-up and purification equipment (Silica gel, solvents for chromatography)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent and Base Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). Add the sodium carbonate (2.0 equiv).

  • Degassing (Critical Step): Seal the vessel and degas the reaction mixture thoroughly. This is crucial to prevent oxidation and deactivation of the palladium catalyst. This can be achieved by bubbling argon or nitrogen through the mixture for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.[17]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Visualization of Workflows

A systematic approach to solvent selection can save significant time and resources. The following workflow provides a logical decision-making process.

SolventSelectionWorkflow Start Define Reaction (e.g., N-Alkylation) Mech Consider Mechanism (e.g., SN2, Pd-catalyzed) Start->Mech Sol_Props Identify Key Solvent Properties (Polarity, Proticity, BP) Mech->Sol_Props Candidates Select Initial Candidate Solvents (e.g., DMF, ACN, Dioxane) Sol_Props->Candidates Screen Perform Small-Scale Screening Reactions Candidates->Screen Analyze Analyze Results (Yield, Purity, Side Products) Screen->Analyze Analyze->Candidates Poor Result (Re-evaluate) Optimize Optimize Lead Condition (Concentration, Temp.) Analyze->Optimize Good Result Scaleup Scale-Up Reaction Optimize->Scaleup

Caption: A logical workflow for solvent screening and optimization.

When reactions fail or provide poor yields, a systematic troubleshooting process is essential. Solvent choice is often a primary factor to investigate.

TroubleshootingTree Problem Problem Identified (e.g., Low Yield) Solubility Check Reactant Solubility Are all components dissolved? Problem->Solubility Cause? SideReaction Check for Side Reactions (e.g., decomposition, wrong isomer) Problem->SideReaction Cause? Kinetics Reaction Stalled? (Kinetics too slow) Problem->Kinetics Cause? Sol_Sol Solution: Use more polar or higher boiling point solvent (e.g., switch THF to DMF) Solubility->Sol_Sol Side_Sol Solution: Change solvent type (e.g., aprotic to protic or vice-versa) to alter selectivity SideReaction->Side_Sol Kin_Sol Solution: Increase temperature or switch to a higher boiling solvent Kinetics->Kin_Sol

Caption: A decision tree for troubleshooting common reaction issues.

Conclusion

The rational selection of a solvent is a critical parameter for achieving success in the chemical modification of pyrazolo[3,4-b]pyridine amines. By understanding the fundamental properties of the heterocyclic core, considering the reaction mechanism, and being willing to screen and optimize conditions, researchers can significantly improve reaction yields, control selectivity, and reduce side product formation. The guidelines and protocols presented here serve as a robust starting point for scientists engaged in the synthesis of these vital scaffolds for drug discovery and development.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC, [Link]

  • Komarova, E. S., Makarov, V., & Párkányi, C. (2012). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Journal of Heterocyclic Chemistry. [Link]

  • Al-Ostath, A., El-Sayed, M., & El-Gendy, M. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • (2025). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]

  • Wang, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]

  • (2025). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. ResearchGate. [Link]

  • Vidali, V. P., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Semantic Scholar. [Link]

  • (2024). Improved process for preparation of substituted pyrazolo [3,4-b] pyridine.
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]

  • Wang, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]

  • Vidali, V. P., & Sagnou, M. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • PubChem. 1H-pyrazolo[3,4-b]pyridin-3-amine. [Link]

  • (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]

  • (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. [Link]

  • (2026). Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridine-spirocycloalkanediones by Three-Component Reaction. ResearchGate. [Link]

  • (2012). Solvent-free microwave-assisted synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. RepHip UNR. [Link]

  • (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC. [Link]

  • (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ResearchGate. [Link]

  • PubChem. 1H-pyrazolo(3,4-b)pyridine. [Link]

  • (2025). Harnessing Cascade Suzuki-Cyclization Reactions of Pyrazolo[3,4-b]pyridine for the Synthesis of Tetracyclic Fused Heteroaromatics. ResearchGate. [Link]

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Semantic Scholar. [Link]

  • (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]

  • (2011). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. OUCI. [Link]

  • (2023). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. [Link]

  • (2011). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]

  • (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]

  • (2021). An Expedient Approach to Pyrazolo[3,4- b ]pyridine-3-carboxamides via Palladium-Catalyzed Aminocarbonylation. Organic Letters. [Link]

  • (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]

  • (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • (2021). Analysis of Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. ChemPhysChem. [Link]

  • (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • (2021). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC. [Link]

  • (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for removing impurities from pyrazolo[3,4-b]pyridine amines

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Amines Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of pyrazolo[3,4-b]pyridine amines. T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Pyrazolo[3,4-b]pyridine Amines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of pyrazolo[3,4-b]pyridine amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating these valuable heterocyclic compounds. The inherent polarity, potential for regioisomer formation, and varied impurity profiles of this scaffold demand robust and well-understood purification strategies.[1][2][3] This document provides field-proven insights and detailed protocols in a direct question-and-answer format to ensure you achieve the highest purity for your target compounds.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of pyrazolo[3,4-b]pyridine amines.

Q1: My crude product is a complex mixture containing unreacted starting materials and byproducts. Where do I begin?

A: The first step is to perform a thorough work-up to remove inorganic salts and highly polar or non-polar impurities.[1][4] A proper aqueous work-up is crucial.[1] This typically involves quenching the reaction, extracting the product into an organic solvent like ethyl acetate or chloroform, washing with water and brine, and then drying over an anhydrous salt such as Na₂SO₄ before solvent removal.[1][4]

Once you have the crude organic material, the choice of purification method depends on the nature of the impurities and the physical state of your product. A general workflow is outlined below.

crude Crude Reaction Mixture workup Aqueous Work-up (Quench, Extract, Wash, Dry) crude->workup organic Crude Organic Material workup->organic is_solid Is the product solid? organic->is_solid recrystal Recrystallization is_solid->recrystal Yes chromatography Column Chromatography is_solid->chromatography No / Oily pure_solid Pure Crystalline Solid recrystal->pure_solid is_isomers Regioisomers or close-spotting impurities? chromatography->is_isomers flash Flash Chromatography (e.g., Hexane/EtOAc gradient) is_isomers->flash Yes, separable by TLC prep_hplc Preparative HPLC (for difficult separations) is_isomers->prep_hplc Yes, co-eluting pure_oil Pure Amorphous Solid / Oil flash->pure_oil prep_hplc->pure_oil

Caption: General purification workflow for pyrazolo[3,4-b]pyridine amines.

Q2: I've synthesized a pyrazolo[3,4-b]pyridine, but the reaction produced a mixture of regioisomers. How can I separate them?

A: The formation of regioisomers is a well-known challenge in pyrazolo[3,4-b]pyridine synthesis, especially when using unsymmetrical starting materials.[1][5][6] These isomers often have very similar polarities, making their separation difficult.[7]

  • Expert Insight: The regiochemical outcome is often dictated by the electronic and steric properties of the substituents on your precursors.[1] For instance, in reactions with unsymmetrical 1,3-dicarbonyls, the more electrophilic carbonyl group will preferentially react.[5][6]

Primary Separation Techniques:

  • Flash Column Chromatography: This is the most common and effective method for separating regioisomers.[1][7] Success is highly dependent on the choice of eluent. A shallow gradient of a solvent system that shows baseline separation on a TLC plate is critical.

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, this can be a highly effective and scalable purification method.[1] It often requires experimentation with various solvents to find the optimal conditions.

  • Preparative HPLC: For isomers that are inseparable by standard column chromatography, preparative HPLC offers higher resolution and is an excellent option for obtaining highly pure material, albeit on a smaller scale.[7][8]

Q3: My pyrazolo[3,4-b]pyridine amine is co-eluting with an impurity during column chromatography. What are my options?

A: This is a common problem, particularly when the impurity has a similar polarity to your product.

start Co-elution Observed in Flash Chromatography check_tlc Re-optimize TLC Conditions start->check_tlc recrystal Attempt Recrystallization start->recrystal Is product solid? prep_hplc Use Preparative HPLC start->prep_hplc Need highest purity / Small scale solvent Try a different solvent system (e.g., DCM/MeOH or Toluene/Acetone) check_tlc->solvent Can separation be improved? stationary Change stationary phase (e.g., Alumina, C18) check_tlc->stationary Still no separation? result Separation Achieved solvent->result stationary->result recrystal->result prep_hplc->result

Caption: Troubleshooting decision tree for co-eluting compounds.
  • Expert Insight: Don't just increase the polarity of the same eluent system. Changing the nature of the solvents can alter the selectivity. For example, if a hexane/ethyl acetate system fails, a dichloromethane/methanol system might provide the necessary resolution due to different intermolecular interactions (dipole-dipole vs. hydrogen bonding) with your compounds and the stationary phase.

Q4: I am trying to recrystallize my product, but it keeps "oiling out" or my recovery is very low. How can I improve this?

A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities.

Troubleshooting Steps:

  • Reduce the Temperature: Ensure you are cooling the solution slowly and, if necessary, to a lower temperature (e.g., 0 °C or -20 °C).

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., ethanol, methanol, or DCM). Then, slowly add a poor solvent (an "anti-solvent" like water, hexane, or diethyl ether) dropwise until the solution becomes cloudy. Gently warm until it is clear again, then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

For low recovery, your product may be too soluble even in the cold solvent. Experiment with different solvents or solvent mixtures to find one where your product is highly soluble when hot but sparingly soluble when cold.[1] Ethanol is a frequently used and effective solvent for recrystallizing these compounds.[1][9]

Part 2: Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This is often the most effective method for obtaining highly pure, crystalline pyrazolo[3,4-b]pyridine amines.[1]

  • Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble even upon heating, the solvent is too poor. The ideal solvent dissolves the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is crucial to use a minimal volume to ensure the solution is saturated upon cooling.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography for Isomer Separation

This protocol is a standard procedure for purifying pyrazolo[3,4-b]pyridine derivatives and separating regioisomers.[1][2][4][9][10]

ParameterRecommendationRationale & Expert Notes
Stationary Phase Silica Gel (230-400 mesh)The most common and effective stationary phase for this class of polar compounds.[1][11]
Mobile Phase Hexane/Ethyl Acetate or DCM/MethanolStart with a non-polar eluent and gradually increase polarity. A typical gradient for pyrazolopyridines might be from 100% Hexane to 50-100% Ethyl Acetate.[1][2][9] For very polar amines, a 0-10% Methanol in Dichloromethane gradient is often effective. Adding 0.5-1% triethylamine (Et₃N) can prevent peak tailing for basic amines.
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/Methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This "dry load" provides much better resolution than loading the sample as a solution ("wet load").[11]
Elution & Fractionation Positive Air PressureElute the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.[1][2]
Post-Processing Combine & EvaporateCombine the pure fractions of each isomer and remove the solvent under reduced pressure.

Step-by-Step Methodology:

  • TLC Analysis: First, find a solvent system that gives good separation of your target compound and impurities on a TLC plate. The target compound should have an Rf value of approximately 0.2-0.4 for optimal column separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Apply your dry-loaded sample to the top of the silica bed.

  • Elution: Carefully add the mobile phase and begin eluting the column, gradually increasing the solvent polarity according to your predetermined gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC. Use a UV lamp (254 nm) for visualization, as the aromatic pyrazolopyridine core is UV-active.[1]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations where flash chromatography is insufficient, or when the highest possible purity is required for biological testing.[7][8]

ParameterRecommendationRationale & Expert Notes
Stationary Phase C18 (Reversed-Phase)Most common for polar compounds. The non-polar stationary phase separates compounds based on their hydrophobicity.[11]
Mobile Phase Acetonitrile/Water or Methanol/WaterA gradient of increasing organic solvent is typically used. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape for amines by ensuring they are protonated.[11][12]
Detection UV/Vis (DAD)Set the detector to the λₘₐₓ of your compound to maximize sensitivity.
Fraction Collection Peak-BasedConfigure the fraction collector to trigger based on the detector signal (threshold or slope).[8]
Post-Processing Lyophilization or EvaporationAcetonitrile and water can be removed by lyophilization (freeze-drying) to yield a fluffy solid, or by rotary evaporation, though this may require higher temperatures/vacuum.

Step-by-Step Methodology:

  • Analytical Method Development: First, develop a separation method on an analytical HPLC system to establish the optimal gradient and run time.

  • Scale-Up: Scale the injection volume and flow rate for the larger preparative column. The sample should be dissolved in a solvent compatible with the mobile phase (e.g., DMSO, DMF, or the mobile phase itself).

  • Purification Run: Inject the sample and run the preparative method.

  • Fraction Analysis: Re-analyze the collected fractions using analytical HPLC to confirm purity.

  • Isolation: Combine pure fractions and remove the solvent.

References

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Can. J. Chem.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
  • Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium.
  • Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate.
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Application Compendium Solutions for Prepar
  • Column chromatography conditions for separ
  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Publishing.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis - Benchchem.
  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evalu
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

Optimization

Minimizing side reactions during acylation of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

[1][2] Topic: Minimizing Regioselectivity Errors & Side Reactions Ticket ID: CHEM-SUP-772 Status: Open Audience: Medicinal Chemists, Process Chemists[1][2] Executive Summary & Core Challenge The Issue: You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Minimizing Regioselectivity Errors & Side Reactions Ticket ID: CHEM-SUP-772 Status: Open Audience: Medicinal Chemists, Process Chemists[1][2]

Executive Summary & Core Challenge

The Issue: You are attempting to acylate the exocyclic primary amine of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine (Substrate 1 ). The Risk: The 1H-pyrazolo[3,4-b]pyridine scaffold contains a competitive nucleophile at the N1 position (endocyclic pyrazole nitrogen).[1][2] Under improper conditions, you will observe:

  • N1-Acylation: Reaction at the pyrazole ring.[2][3][4][5][6]

  • Bis-Acylation: Reaction at both the primary amine and N1.[2][3]

  • Dimerization: Formation of insoluble aggregates due to poor solubility of the zwitterionic intermediate.[2][3]

The Solution Logic: Selectivity is achieved by exploiting the pKa difference between the primary amine (


) and the pyrazole NH (

).[2] You must maintain a pH window where the primary amine is free (nucleophilic) but the pyrazole remains neutral (non-nucleophilic).[1][2][3]

Mechanistic Insight (The "Why")

To solve this, you must understand the reactivity hierarchy.[2][3]

Nucleophilicity Hierarchy[2][3]
  • Primary Amine (

    
    ):  Kinetic product.[1][2][3] Most nucleophilic under neutral-to-mildly basic conditions.[1][3]
    
  • Pyrazole N1: Thermodynamic sink.[2][3] Becomes the dominant nucleophile if:

    • Strong Base is used: Deprotonation (

      
      ) creates the highly reactive pyrazolate anion.[2][3]
      
    • Acidic Conditions: If the primary amine is protonated (

      
      ), it becomes unreactive, leaving N1 as the only available nucleophile.[2]
      
Visualization: Competing Pathways

The following diagram illustrates how reaction conditions dictate the product distribution.

ReactionPathways Substrate Substrate (1) (Free Amine) Amine_Protonated Protonated Amine (Unreactive -CH2NH3+) Substrate->Amine_Protonated Excess Acid (HCl from Acid Chloride) Pyrazolate Pyrazolate Anion (Highly Reactive N1) Substrate->Pyrazolate Strong Base (NaH, KOH) Target Target Product (N-Acyl Amine) Substrate->Target Mild Base (DIPEA, pH 8-9) Side_N1 Side Product (N1-Acyl Pyrazole) Amine_Protonated->Side_N1 N1 is only nucleophile left Pyrazolate->Side_N1 Competitive Side_Bis Bis-Acylated Impurity Pyrazolate->Side_Bis Rapid Reaction

Caption: Reaction pathway analysis showing how pH extremes (Acidic or Strong Basic) shift the reaction toward undesired N1-acylation or Bis-acylation.

Optimization Protocols

Choose the protocol that matches your available reagents.[2][3]

Protocol A: The "Active Ester" Method (Recommended)

Best for: High regioselectivity, valuable substrates.[1][2]

Concept: Avoids highly reactive acid chlorides.[2][3] Uses N-hydroxysuccinimide (NHS) esters or in-situ activation (EDC/HOBt) which are selective for the more nucleophilic primary amine.[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve carboxylic acid (1.0 equiv) in DMF or DMAc (Polar aprotic solvents prevent aggregation).

  • Activation: Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins at RT.[2][3]

  • Addition: Add Substrate 1 (1.0 equiv).

  • Base Control: Add DIPEA (1.1 equiv) slowly.

    • Critical: Do NOT use excess base.[2][3][7] You only need enough to neutralize the HCl from EDC.[2][3]

  • Monitoring: Monitor by LCMS. Target peak should appear within 1-2 hours.[1][3]

Protocol B: The "Transient Protection" Method

Best for: When Acid Chlorides must be used.[2]

Concept: Temporarily block the pyrazole N1 with a silyl group, acylate the amine, then deprotect.[2]

Step-by-Step:

  • Silylation: Suspend Substrate 1 in DCM. Add TMSCl (2.2 equiv) and DIPEA (2.5 equiv).[1][2][3] Reflux for 1 hour.

    • Result: Formation of N1-TMS and transient silylation of the amine.[2]

  • Acylation: Cool to 0°C. Add Acyl Chloride (1.0 equiv).

    • Note: The primary amine desilylates and reacts faster than the N1-TMS group.[2]

  • Workup (Deprotection): Quench with MeOH (removes N-TMS).[1][2][3] Wash with saturated NaHCO3.[2][3]

Troubleshooting Guide (FAQ)

Use this table to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
High % of Bis-acylated product Base was too strong or in large excess (e.g., TEA > 3 equiv).[1][2][3]Switch to DIPEA (Hunig's Base) and limit to 1.1 equivalents.[2][3]
N1-Acylation (Pyrazole) observed Reaction became acidic (HCl generation), protonating the primary amine.[1][2][3]Add a "proton sponge" or ensure slow addition of acid chloride to maintain neutral pH.[2][3]
Low Conversion / Precipitation Substrate insolubility in DCM/THF.[3]Switch solvent to DMF, DMAc, or NMP.[2][3] The scaffold is rigid and prone to

-stacking.[2][3]
Regioisomer mixture (N1 vs Exocyclic) Temperature too high.Conduct reaction at 0°C or -10°C. Kinetic control favors the primary amine.[2][3]

Decision Support System

Follow this logic flow to select your experimental conditions.

DecisionTree Start Start: Acylation of Pyrazolo[3,4-b]pyridin-5-ylmethanamine ReagentQ Is the Acylating Agent an Acid Chloride? Start->ReagentQ No_ActiveEster Use Protocol A: Active Ester (EDC/NHS) ReagentQ->No_ActiveEster No (COOH/NHS) Yes_AcidChloride Can you change to an Active Ester? ReagentQ->Yes_AcidChloride Yes Yes_Change Switch to Protocol A Yes_AcidChloride->Yes_Change Yes No_MustUseCl Is the Substrate Soluble in DCM? Yes_AcidChloride->No_MustUseCl No Yes_Soluble Use Protocol B: Transient TMS Protection No_MustUseCl->Yes_Soluble Yes No_Insoluble Use DMF/DMAc Solvent + Low Temp (0°C) + Stoichiometric DIPEA No_MustUseCl->No_Insoluble No

Caption: Decision tree for selecting the optimal acylation strategy based on reagent constraints and solubility.

References

  • Regioselectivity in Pyrazolo[3,4-b]pyridines

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[1][2][3]

    • Source:Molecules (MDPI), 2022.[2][3]

    • Relevance: Reviews the tautomeric stability and nucleophilic reactivity of the N1 position vs. exocyclic substituents.
    • URL:[Link][1][2][3]

  • General Acylation Selectivity (Analogous Scaffolds)

    • Title: Selective N1-Acylation of Indazoles with Acid Anhydrides.[1][3][7]

    • Source:Organic Letters, 2019.[2][3][7]

    • Relevance: Establishes the "anion pool" concept; confirms that avoiding the anion (via mild base) prevents N1 acylation.[2][3]

    • URL:[Link][1][2][3]

  • Synthesis of 5-Aminomethyl Derivatives

    • Title: Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives.[1][2][3][8]

    • Source:Enamine Building Blocks.
    • Relevance: Provides experimental context for handling aminomethyl-functionalized azaindazoles.

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine Salts

Introduction: Welcome to the technical support guide for the crystallization of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine and its various salt forms. This molecule, possessing a rigid heterocyclic core and a basic primar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the crystallization of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine and its various salt forms. This molecule, possessing a rigid heterocyclic core and a basic primary amine, presents unique challenges and opportunities in purification via recrystallization. As salts, these compounds exhibit high polarity and strong crystal lattice energies, which must be carefully managed to achieve high purity and yield.[1][2] This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory. We will explore the underlying principles of crystallization to empower you to make informed, rational decisions during your process development.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the recrystallization process. Each answer provides a mechanistic explanation and a step-by-step protocol for resolution.

Q1: My compound "oiled out" of the solution instead of forming crystals. What is happening and how can I prevent it?

A1: The Phenomenon: "Oiling out" is a common issue, particularly with salts that have low melting points or when high supersaturation is achieved at a temperature above the compound's melting point.[3] It is a liquid-liquid phase separation (LLPS) where, instead of nucleating to form a solid crystal lattice, the solute separates as a super-saturated, super-cooled liquid phase.[4][5] This oil is often rich in impurities and can solidify into an amorphous mass or poorly-formed crystals upon further cooling, trapping impurities.

Causality & Mechanism:

  • High Supersaturation: The solution is too concentrated. When cooled, the saturation point is crossed at a temperature where the compound's free energy is lower as a liquid than as a solid.

  • Rapid Cooling: Fast cooling rates can drive the system into a state of high supersaturation where the kinetics of molecular arrangement into an ordered crystal lattice are too slow, favoring the formation of a disordered liquid phase.[5]

  • Inappropriate Solvent Choice: If the compound is excessively soluble in the hot solvent, a very large temperature drop is required to induce crystallization, increasing the risk of oiling out.

Troubleshooting Protocol:

  • Re-heat and Dilute: Re-heat the mixture until the oil redissolves completely. Add more of the primary solvent (the "good" solvent) in 1-5% volume increments to reduce the overall concentration.[6] This lowers the saturation temperature, making it less likely to be above the melting point of your compound.

  • Slow Down the Cooling: Once redissolved, slow the cooling rate dramatically. Insulate the flask with glass wool or place it within a larger beaker to create an insulating air jacket. This allows more time for proper nucleation.[6]

  • Change the Solvent System: If the problem persists, the solvent system is likely suboptimal.

    • Single Solvent: Choose a solvent in which your compound has slightly lower solubility when hot.

    • Binary Solvent System: Dissolve the compound in a minimum of a "good" solvent (e.g., methanol, ethanol). While hot, add a "poor," miscible solvent (e.g., ethyl acetate, acetonitrile) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify, then cool slowly.[7] This method allows for finer control over solubility.

  • Seeding: Introduce a few seed crystals of the pure compound into the solution once it has cooled slightly below the saturation temperature. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation, preventing oiling out.[4][5]

Q2: My crystal yield is extremely low. What are the likely causes and how can I improve recovery?

A2: The Phenomenon: A low yield indicates that a significant portion of your compound remains dissolved in the mother liquor after cooling.

Causality & Mechanism:

  • Excess Solvent: Using too much solvent is the most common cause. While ensuring the compound dissolves when hot, an excessive volume will also keep a large amount dissolved when cold.[8]

  • Inadequate Cooling: Not cooling the solution to a low enough temperature will result in higher-than-necessary solubility in the mother liquor.

  • Suboptimal Solvent Choice: The chosen solvent may have a shallow solubility curve; that is, the difference in solubility between the hot and cold solvent is not large enough.[9]

  • Premature Filtration: Filtering the crystals while the solution is still warm will lead to significant product loss.

Troubleshooting Protocol:

  • Concentrate the Mother Liquor: If you have already filtered, take the filtrate (mother liquor) and evaporate a portion of the solvent (typically 20-30%) using a rotary evaporator or by gentle heating. Cool the concentrated solution again to recover a second crop of crystals. Note that this second crop may be less pure.

  • Optimize Solvent Volume: In your next attempt, use the principle of "minimum amount of hot solvent." Add the solvent in small portions to your compound while heating, stopping as soon as all the solid has dissolved.[10]

  • Maximize Cooling: Ensure the flask is thoroughly chilled. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to minimize the final solubility of your compound.

  • Solvent Re-evaluation: If yields remain low, re-screen for a better solvent. The ideal solvent will dissolve the compound completely at its boiling point but very little at 0 °C.[9][11]

Q3: My final product is still impure after recrystallization. What went wrong?

A3: The Phenomenon: The goal of recrystallization is purification. If impurities persist, the process was not effective.

Causality & Mechanism:

  • Rapid Crystallization: If crystals form too quickly ("crash out"), impurities present in the solution can become trapped (occluded) within the rapidly forming crystal lattice.[6][8]

  • Insoluble Impurities: If the crude material contains impurities that are insoluble in the hot solvent, they must be removed before cooling.

  • Soluble Impurities: If impurities have very similar solubility profiles to the desired compound, a single recrystallization may not be sufficient.[12]

  • Residual Mother Liquor: Impurities will be concentrated in the mother liquor. If this is not thoroughly washed from the crystals after filtration, the final product will be contaminated.

Troubleshooting Protocol:

  • Perform a Hot Filtration: If you observe insoluble material in your hot, dissolved solution, you must perform a hot gravity filtration to remove it before allowing the solution to cool.[10]

  • Slow the Cooling Rate: As discussed in Q1, ensure the solution cools slowly to promote the formation of large, well-ordered crystals that exclude impurities.

  • Wash the Crystals Properly: After vacuum filtration, wash the collected crystal cake with a small amount of ice-cold recrystallization solvent.[9] This removes adherent mother liquor without dissolving a significant amount of the product. Never wash with room temperature solvent.

  • Repeat the Recrystallization: For challenging purifications, a second recrystallization may be necessary.

  • Consider a Different Solvent: An impurity that is co-soluble in one solvent may be highly soluble in another. Switching to a different solvent system can dramatically improve purification.

Frequently Asked Questions (FAQs)

Q1: How do I systematically select an optimal solvent or solvent system for my 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine salt?

A1: A systematic approach is critical. The "like dissolves like" principle is a good starting point.[10][11] Your amine salt is highly polar, so you should start with polar solvents.

Experimental Protocol: Solvent Screening

  • Setup: Place ~20-30 mg of your crude salt into several small test tubes.

  • Test Solvents: To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone). Start with ~0.5 mL.

  • Room Temperature Solubility: Agitate the tubes at room temperature. A suitable solvent should show poor solubility (the solid does not dissolve).[9] If the compound dissolves readily, the solvent is unsuitable as a single-system solvent but may be a "good" solvent for a binary system.

  • Hot Solubility: Heat the tubes that showed poor solubility at room temperature to the boiling point of the solvent. A good solvent will completely dissolve the compound at this stage.[10] If it does not, it is too "poor" a solvent.

  • Cooling & Crystallization: Allow the tubes that passed the hot solubility test to cool slowly to room temperature, then place them in an ice bath. The best solvent will produce an abundant crop of crystals.

  • Binary System Selection: If no single solvent is ideal, select a "good" solvent (dissolves the compound at room temp) and a "poor" solvent (does not dissolve the compound even when hot). The two solvents must be miscible.[3] Common pairs for polar compounds include ethanol-water, methanol-ethyl acetate, or ethanol-hexane.[3][9]

start Start: Crude Salt test_rt Test solubility in various solvents at room temp. start->test_rt is_soluble_rt Is it soluble? test_rt->is_soluble_rt heat Heat to boiling is_soluble_rt->heat No too_good Reject: Too good for single solvent. Consider as 'good' solvent for binary system. is_soluble_rt->too_good Yes is_soluble_hot Is it soluble? heat->is_soluble_hot cool Cool slowly, then chill is_soluble_hot->cool Yes poor_solvent Reject: Too poor is_soluble_hot->poor_solvent No crystals Do crystals form? cool->crystals good_solvent Solvent is suitable for recrystallization crystals->good_solvent Yes (Abundant) low_yield Reject: Low recovery crystals->low_yield No / Very Few cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis start 1. Select Solvent System (See Solvent Selection Workflow) dissolve 2. Dissolve Crude Salt in Minimum Hot Solvent start->dissolve check_insol 3. Check for Insoluble Impurities dissolve->check_insol hot_filter 4. Perform Hot Gravity Filtration check_insol->hot_filter Yes cool 5. Cool Solution Slowly to Room Temperature check_insol->cool No hot_filter->cool chill 6. Chill in Ice Bath to Maximize Yield cool->chill vac_filter 7. Collect Crystals via Vacuum Filtration chill->vac_filter wash 8. Wash with Ice-Cold Solvent vac_filter->wash dry 9. Dry Crystals (Air or Vacuum Oven) wash->dry analyze 10. Analyze for Purity (MP, NMR, HPLC) dry->analyze

Sources

Optimization

Handling hygroscopic nature of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride

Technical Support Center: Handling & Stability Guide Compound: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride CAS: 744187-03-9 (Free base reference) | Salt Form: Hydrochloride (HCl) Document ID: TS-PP5M-HCL-001[...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stability Guide Compound: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride CAS: 744187-03-9 (Free base reference) | Salt Form: Hydrochloride (HCl) Document ID: TS-PP5M-HCL-001[1][2]

Executive Summary

As a Senior Application Scientist, I frequently encounter inquiries regarding the physical stability of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride . Like many heterocyclic amine salts, this compound exhibits significant hygroscopicity .[2] The hydrochloride counter-ion, while improving aqueous solubility and crystallinity, creates a high lattice energy barrier that, once breached by atmospheric moisture, leads to rapid hydration and potential deliquescence (turning into a liquid/gum).

This guide provides authoritative protocols to mitigate these effects, ensuring the integrity of your stoichiometric calculations and reaction outcomes.

Part 1: Critical Handling Protocols

Storage Guidelines

The primary driver of degradation for this salt is not thermal instability, but moisture-induced hydrolysis or physical state changes.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Lowers kinetic rate of hydrolysis and moisture diffusion.[1][2]
Atmosphere Inert (Argon/Nitrogen) Prevents contact with atmospheric water vapor (

).[2]
Container Amber Glass + Parafilm Amber protects from light; Parafilm creates a secondary moisture seal.[2]
Desiccant

or Silica Gel
Maintains local humidity

RH within the secondary container.
The "Difference Weighing" Protocol

Standard weighing on an open balance will result in positive mass error (weighing water as compound).

Step-by-Step:

  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

  • Tare: Place the closed source vial on the balance. Tare to zero.

  • Transfer: Remove the vial, extract the approximate amount needed, and close the vial immediately.

  • Measure Loss: Place the closed source vial back on the balance. The negative mass reading corresponds to the exact sample mass removed, excluding moisture adsorbed during the transfer.

Remediation: Drying "Gummy" Solids

If the compound has clumped or liquefied, it has deliquesced. It is likely chemically intact but physically compromised.[2]

Recovery Protocol:

  • Dissolution: Dissolve the gummy solid in a minimum amount of anhydrous Methanol (MeOH) .

  • Azeotropic Drying: Add Toluene (3x volume of MeOH).[2]

  • Evaporation: Rotovap at

    
    . The Toluene/MeOH/Water azeotrope will carry off the moisture.
    
  • Vacuum Finish: Place the resulting solid in a vacuum oven (

    
    , 
    
    
    
    mbar) over
    
    
    for 12 hours.

Part 2: Troubleshooting & FAQs

Q1: My reaction yield is consistently 10-15% lower than expected. Is the compound degrading?

Diagnosis: It is likely stoichiometric error , not chemical degradation. Mechanism: If your sample has absorbed 10% water by weight, weighing 100 mg of solid effectively delivers only 90 mg of the active pharmacophore. Solution:

  • Immediate Fix: Assume a "water correction factor" of 1.10 (10% water) if you cannot measure it.[2]

  • Analytical Fix: Run a Karl Fischer (KF) titration (see Part 3) to determine the exact water content (

    
    ).[2]
    
  • Calculation:

    
    [1][2]
    
Q2: Can I use the free base instead to avoid these issues?

Technical Insight: The free base (1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine) is less hygroscopic but significantly less stable to oxidation.[1][2] The amine group on the methylene linker is prone to oxidative deamination or coupling in air. The HCl salt protects the amine as an ammonium species (


), preventing oxidation.[1] Stick to the HCl salt and manage the moisture. 
Q3: The solid turned yellow/orange. Is it still good?

Analysis: Pure pyrazolo-pyridines are typically off-white to pale yellow.[1][2] Deepening color (orange/brown) indicates oxidation of the pyridine ring or trace free-amine degradation.[2]

  • Action: Check purity via LC-MS. If purity is

    
    , the color is likely a trace impurity (ppm level) and the compound is usable for general synthesis. If purity is 
    
    
    
    , recrystallize from Ethanol/Ether.[2]

Part 3: Analytical Verification

Workflow: Handling Wet Compound

The following diagram illustrates the decision logic for handling the compound based on its physical state.

HandlingWorkflow Start Inspect Compound State FreeFlow Free-Flowing Powder Start->FreeFlow Clumped Clumped / Sticky Start->Clumped Liquid Liquefied (Deliquesced) Start->Liquid Action1 Proceed to Weighing (Use Difference Method) FreeFlow->Action1 Action2 Vacuum Dry (40°C, 4h, P2O5) Clumped->Action2 Action3 Azeotropic Distillation (MeOH/Toluene) Liquid->Action3 CheckWater Check Water Content (Karl Fischer) Action1->CheckWater Optional Action2->CheckWater Action3->CheckWater Calc Adjust Stoichiometry CheckWater->Calc

Caption: Decision tree for processing 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine HCl based on physical appearance.

Protocol: Water Content Determination

Since the HCl salt is acidic, standard Karl Fischer (KF) reagents are generally compatible.

  • Method: Volumetric Karl Fischer Titration.[2][3]

  • Solvent: Methanol (anhydrous).[2][4]

  • Buffer: If pH drops

    
     (unlikely for small samples), add Imidazole buffer.
    
  • Sample Size: 50–100 mg (dissolved in dry MeOH).

  • Alternative: If KF is unavailable, use qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) in DMSO-d6.[1][2] The water peak in DMSO-d6 (3.33 ppm) can be integrated, but exchange with the ammonium protons (

    
    ) makes this less accurate than KF.[2]
    

References

  • GHS Classification & Safety Data . PubChem Compound Summary for CID 2755850 (Parent Heterocycle). National Library of Medicine (US).[2] Retrieved from [Link]

  • Hygroscopicity of Amine Salts . Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5][6][7][8] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (General reference for HCl salt properties).

  • Drying Protocols for Pharmaceutical Intermediates . Esco Pharma Technical Notes on Drying. Retrieved from [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridines . MDPI Molecules Review: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Safeguarding the Methanamine Side Chain from Oxidative Degradation

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth, field-proven insights into preventing the oxidative degradation of molecules containing a methanam...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth, field-proven insights into preventing the oxidative degradation of molecules containing a methanamine side chain. The stability of this functional group is critical for the efficacy, safety, and shelf-life of many pharmaceutical compounds. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Part 1: Understanding the Core Problem

Q1: What is the primary mechanism behind the oxidative degradation of a methanamine side chain?

The oxidative degradation of a methanamine side chain is not a single reaction but a cascade of events primarily initiated by the loss of an electron or a hydrogen atom from the amine or the adjacent carbon (the α-carbon). The process is often a free-radical chain reaction, exacerbated by factors like oxygen, light, and transition metal ions.[1][2]

The two most common pathways are:

  • Cα–H Oxidation: This involves the oxidation of the carbon-hydrogen bond adjacent to the nitrogen. This can lead to the formation of a highly reactive iminium ion intermediate, which is susceptible to nucleophilic attack (e.g., by water), ultimately yielding products like amides or leading to dealkylation.[3] Transition metals such as ruthenium, iron, and copper are known to catalyze this type of oxidation.[3][4]

  • N-Oxidation (for tertiary amines): The lone pair of electrons on the nitrogen atom can be directly oxidized to form an amine N-oxide. While sometimes a desired metabolic pathway, uncontrolled N-oxidation represents a degradation route that alters the compound's properties.[4][5]

Below is a simplified diagram illustrating the initiation of these oxidative pathways.

cluster_main Oxidative Degradation Initiation cluster_pathways cluster_products Methanamine R-CH₂-NR'R'' (Methanamine Side Chain) C_Ox Cα-H Oxidation (Metal/Enzyme Catalyzed) Methanamine->C_Ox [O₂] N_Ox N-Oxidation (Direct Oxidation) Methanamine->N_Ox [O] Iminium [R-CH=N⁺R'R''] Iminium Ion Intermediate C_Ox->Iminium N_Oxide R-CH₂-N⁺(O⁻)R'R'' Amine N-Oxide N_Ox->N_Oxide Further_Deg Further Degradation (e.g., Aldehydes, Amides) Iminium->Further_Deg +H₂O

Caption: Key initiation pathways of methanamine side chain oxidation.

Part 2: Troubleshooting Common Experimental Issues

Q2: My compound is degrading in solution during storage, even at 4°C. What are the likely culprits and how do I investigate?

This is a classic stability issue. When a compound with a methanamine moiety degrades under standard storage conditions, the investigation should follow a logical workflow to isolate the causative factor.

Troubleshooting Workflow:

Start Problem: Compound Degradation in Solution Check_O2 Is the solution degassed? Is it stored under inert gas (N₂/Ar)? Start->Check_O2 Check_Metals Is the solvent/buffer metal-free grade? Were metal spatulas used? Check_O2->Check_Metals Yes Sol_O2 Root Cause: Dissolved Oxygen Check_O2->Sol_O2 No Check_Light Is the container amber/opaque? Check_Metals->Check_Light Yes Sol_Metals Root Cause: Trace Metal Catalysis Check_Metals->Sol_Metals No Check_pH Has the pH of the solution shifted? Check_Light->Check_pH Yes Sol_Light Root Cause: Photodegradation Check_Light->Sol_Light No Sol_pH Root Cause: Unstable pH Check_pH->Sol_pH Shift Detected No_Cause No_Cause Check_pH->No_Cause No Shift

Caption: A logical workflow for troubleshooting compound degradation.

Step-by-Step Investigation Protocol:

  • Review Handling Procedures: Were metal spatulas used for weighing? Standard stainless steel spatulas can introduce trace amounts of iron, a potent catalyst for oxidation.[6] Opt for ceramic or polymer-coated spatulas.

  • Analyze Headspace and Dissolved Gas: The primary culprit is often atmospheric oxygen.[7] Prepare a fresh sample using solvent that has been sparged with nitrogen or argon for 15-20 minutes. Store this sample in a vial where the headspace has been flushed with the same inert gas.[8] Compare its stability to a sample prepared without these precautions.

  • Test for Metal Contamination: Use high-purity, metal-free solvents and buffers. To test if metal catalysis is the issue, add a chelating agent like EDTA or DTPA (typically at a concentration of 0.1-1 mM) to your solution.[6] If this new formulation is stable, it strongly implies that trace metal ions are catalyzing the degradation.

  • Evaluate Photostability: Many compounds are susceptible to photodegradation.[9] Store a sample in an amber vial or a vial completely wrapped in aluminum foil. If this sample is more stable than one in a clear vial under identical conditions, light is a contributing factor.

Q3: I am performing a reaction on another part of my molecule, but the methanamine side chain is being unexpectedly oxidized. How can I protect it?

When performing synthetic transformations, especially oxidations, on a multifunctional molecule, protecting the sensitive amine group is crucial.[10] The most common strategy is to temporarily convert the amine into a functional group that is less susceptible to oxidation, such as an amide or a carbamate.[11][12]

Concept of a Protecting Group:

Molecule R-NH₂ (Sensitive Amine) Protected R-NH-PG (Protected Amine) Molecule->Protected 1. Protection (e.g., + Ac₂O) Transformed R'-NH-PG (Transformed Molecule) Protected->Transformed 2. Reaction on 'R' (e.g., Oxidation) Final R'-NH₂ (Final Product) Transformed->Final 3. Deprotection (e.g., + Base)

Caption: Workflow illustrating the use of an amine protecting group.

Protocol: Acetyl Protection of a Primary/Secondary Amine

This protocol describes a common method to protect an amine as an acetamide, which is significantly more resistant to oxidation.

  • Dissolution: Dissolve your amine-containing starting material in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution and cool in an ice bath.

  • Protection Step: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench with water and perform a standard aqueous extraction to isolate the protected product.

  • Perform Subsequent Chemistry: With the amine now protected as a stable amide, you can perform your desired oxidation reaction on other parts of the molecule.

  • Deprotection: The acetyl group can typically be removed under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to regenerate the free amine in the final product.

Part 3: Proactive Prevention Strategies

Q4: What are the most effective strategies to build into my experimental design to prevent oxidation from the start?

A proactive approach is always better than a reactive one. The following table summarizes key factors and preventative measures.

FactorRiskPreventative StrategyScientific Rationale
Atmospheric Oxygen HighWork under an inert atmosphere (N₂ or Ar). Use degassed solvents.[7]Oxygen is the ultimate oxidizing agent in most degradation pathways. Its removal directly stops the initiation of free-radical chains.
pH VariableMaintain an optimal pH using buffers. For many amines, a slightly acidic pH protonates the nitrogen, protecting its lone pair from oxidation.The stability of the methanamine side chain is highly pH-dependent. Protonation can shield the amine, but extreme pH can cause other forms of degradation like hydrolysis.[13][14]
Transition Metals (Fe, Cu) HighUse high-purity reagents and glass/polymer equipment. Add a chelating agent (e.g., EDTA) to the formulation.Metal ions act as catalysts, lowering the activation energy for oxidative reactions and dramatically increasing the degradation rate.[4][15]
Light Exposure ModerateUse amber glass or opaque containers for storage and reactions.[9]UV and visible light can provide the energy to initiate photolytic cleavage and radical formation, leading to degradation.
Temperature ModerateStore samples at the lowest practical temperature (e.g., 4°C, -20°C, or -80°C).Higher temperatures increase the rate of all chemical reactions, including oxidation.[6]
Q5: Which antioxidants should I consider using, and at what concentration?

Antioxidants are compounds that inhibit oxidation by scavenging free radicals or by decomposing peroxides.[16][17] The choice depends on the solvent system (aqueous vs. organic) and the nature of your compound.

Antioxidant ClassExample(s)Mechanism of ActionTypical Use & Concentration
Phenolic Antioxidants Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol)Donate a hydrogen atom to free radicals, neutralizing them and forming a stable radical itself.[16][17]Primarily for organic-based formulations. Effective at low concentrations (0.01% - 0.1% w/v).
Radical Scavengers Aromatic Amines, MethimazoleReact with and neutralize oxygen free radicals that initiate oxidative reactions.[8][18]Used in lubricants and polymers; can be effective in specific drug formulations. Concentration is highly system-dependent.
Water-Soluble Antioxidants Ascorbic Acid (Vitamin C), Sodium MetabisulfiteAct as reducing agents and oxygen scavengers.Ideal for aqueous formulations. Use at concentrations from 0.01% to 0.2% w/v. Note: Ascorbic acid can sometimes act as a pro-oxidant in the presence of metal ions.
Phosphite Antioxidants Tris(2,4-di-tert-butylphenyl)phosphiteDecompose hydroperoxides, which are intermediates in the oxidation process, preventing the formation of more reactive species.[16]Often used in polymer stabilization, but can be applied in non-aqueous formulations.

Experimental Protocol: Screening for Antioxidant Efficacy

  • Prepare Stock Solution: Create a stock solution of your compound in the desired solvent system.

  • Aliquot and Spike: Distribute the stock solution into several amber vials. To each vial, add a different antioxidant from a concentrated stock solution to achieve the target final concentration (e.g., 0.05%). Include a control vial with no antioxidant.

  • Stress Conditions: Expose the vials to accelerated stability conditions (e.g., 40°C, open to air, or under a UV lamp) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating analytical method, such as HPLC with UV or MS detection.[5][19]

  • Evaluation: Compare the percentage of remaining parent compound in each sample. The most effective antioxidant will show the least degradation compared to the control.

Part 4: Analytical Detection of Degradation

Q6: What analytical methods are best for detecting and quantifying the oxidative degradation of my compound?

A robust, stability-indicating analytical method is essential. The goal is to separate the parent compound from all potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase HPLC method with UV detection is often sufficient. For complex mixtures or unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard, as it provides molecular weight information that helps in identifying the degradation products.[5]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC can be used to detect small degradation products or changes in the parent compound.[20]

  • Ion Chromatography: This technique is particularly useful for analyzing small, charged amine species and their degradation products.[19]

Developing a stability-indicating method involves intentionally degrading the drug under various stress conditions (acid, base, peroxide, heat, light) to ensure that the resulting degradation products are well-resolved from the main peak of the active compound.

References

  • Schultz, D. M., & Sigman, M. S. (2016). Cα–H Oxidations of Amines to Amides: Expanding Mechanistic Understanding and Amine Scope through Catalyst Development. Accounts of Chemical Research, 49(6), 1282–1293. Available at: [Link]

  • Wang, R., & Stahl, S. S. (2018). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society, 140(17), 5812–5820. Available at: [Link]

  • Gunanathan, C., & Milstein, D. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 2(5), 867–878. Available at: [Link]

  • Mingxu Chemicals. (2025). How to prevent the oxidation of Amine Catalyst? Available at: [Link]

  • Voice, A. K. (2013). Analytical methods used to quantify amine oxidation. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. Available at: [Link]

  • Burdeniuc, J. et al. (2012). Inhibition of amine oxidation. Google Patents (US20120271026A1).
  • Kumar, A., & Kumar, V. (2025). Recent advances in metal-catalysed oxidation reactions. Royal Society Open Science, 12(1), 231435. Available at: [Link]

  • Wang, Z., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Molecules, 29(7), 1585. Available at: [Link]

  • Singh, B., & Korstad, J. (2018). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. Journal of Chemical & Engineering Data, 63(8), 2823–2834. Available at: [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. Available at: [Link]

  • Goth, A., & Nagler, M. (1979). Effect of Urine pH and Ascorbic Acid on the Rate of Conversion of Methenamine to Formaldehyde. PubMed. Available at: [Link]

  • Chan, T. H., & Li, Z. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1827–1832. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate? Available at: [Link]

  • Kulanthaivel, P., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of the American Society for Mass Spectrometry, 21(3), 426–438. Available at: [Link]

  • Musher, D. M., & Griffith, D. P. (1974). Generation of formaldehyde from methenamine: effect of pH and concentration, and antibacterial effect. Antimicrobial Agents and Chemotherapy, 6(6), 708–711. Available at: [Link]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Shah, J. J., & D'Souza, P. E. (1979). Kinetics of Hydrolysis of Methenamine. PubMed. Available at: [Link]

  • Jaźwińska-Tabor, A., & Wawrzyńczak, A. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 23(24), 24699–24716. Available at: [Link]

  • Voice, A. K., & Rochelle, G. T. (2012). Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful discovery and optimization campaigns. Among the myriad of analy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful discovery and optimization campaigns. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and routinely used tool for determining the structure of organic molecules in solution. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, a key scaffold in medicinal chemistry. We will delve into the expected chemical shifts, coupling constants, and multiplicities, compare it with analogous structures, and provide a practical guide to data acquisition and interpretation, including a discussion of complementary techniques.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine presents a fascinating case for 1H NMR analysis, with distinct electronic environments for each proton. Based on established principles of NMR spectroscopy and data from related pyrazolo[3,4-b]pyridine derivatives, we can predict the key features of its spectrum.[1][2]

Molecular Structure and Proton Numbering

To facilitate our discussion, the protons of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine are numbered as follows:

Figure 1. Structure of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine with proton numbering.

Predicted 1H NMR Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine in a common NMR solvent like DMSO-d6 are summarized below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N1-H) 12.0 - 13.0Broad Singlet-The acidic proton on the pyrazole nitrogen is typically broad and downfield due to hydrogen bonding and exchange.
H6 ~ 8.6Doublet³J(H6-H4) ≈ 2 HzLocated ortho to the pyridine nitrogen, this proton is significantly deshielded. It will show coupling to H4 (meta coupling).[3]
H3 ~ 8.2Singlet-The proton on the pyrazole ring is a characteristic singlet in this region for similar compounds.[1]
H4 ~ 7.4Doublet³J(H4-H6) ≈ 2 HzThis proton is meta to the pyridine nitrogen and will be coupled to H6.[3]
-CH2- ~ 4.0Singlet-The methylene protons adjacent to the aromatic ring are expected in this region. Based on data for 3-(aminomethyl)pyridine, the chemical shift is around 3.9 ppm.[4] They are not expected to couple with the amine protons unless the exchange rate is slow.
-NH2 ~ 2.5Broad Singlet-The chemical shift of amine protons can vary significantly depending on concentration, temperature, and solvent. A broad singlet is expected due to quadrupole broadening and exchange.[5]

Comparative Analysis with Structurally Related Compounds

To build confidence in our spectral prediction, it is instructive to compare the expected shifts with experimentally determined data for similar pyrazolo[3,4-b]pyridine and aminomethylpyridine derivatives.

CompoundH3 (s)H4 (d)H6 (d)-CH2--NH2Reference
1H-Pyrazolo[3,4-b]pyridine ~8.1 ppm~7.1 ppm~8.6 ppm--[6]
Derivatives of 1H-pyrazolo[3,4-b]pyridine 8.01-8.06 ppm7.13-8.55 ppm7.13-8.55 ppm--[1]
3-(Aminomethyl)pyridine -~7.3 ppm (H4)~8.5 ppm (H2, H6)~3.9 ppm~1.5 ppm (broad s)[4]

This comparison reinforces our predictions. The aromatic protons of the pyrazolo[3,4-b]pyridine core align well with published data. The chemical shifts for the aminomethyl substituent are logically inferred from simple aminomethylpyridine analogs.

Experimental Protocol for 1H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.

Workflow for 1H NMR Analysis

G prep Sample Preparation (~5-10 mg in 0.6-0.7 mL of DMSO-d6) instrument Instrument Setup (Tune and shim magnet) prep->instrument acquire_1d 1D 1H NMR Acquisition (zg30 pulse program, 16-64 scans) instrument->acquire_1d process_1d 1D Data Processing (Fourier transform, phase and baseline correction) acquire_1d->process_1d integrate Integration and Calibration (Set solvent peak to 2.50 ppm) process_1d->integrate analyze_1d 1D Spectrum Analysis (Chemical shift, multiplicity, integration) integrate->analyze_1d acquire_2d 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) analyze_1d->acquire_2d If needed report Structure Elucidation and Reporting analyze_1d->report If unambiguous analyze_2d 2D Spectrum Analysis (Confirm assignments) acquire_2d->analyze_2d analyze_2d->report

Figure 2. General workflow for 1H NMR data acquisition and analysis.

Step-by-Step Methodology

  • Sample Preparation: Accurately weigh 5-10 mg of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is advantageous as it can solubilize a wide range of compounds and its residual solvent peak at ~2.50 ppm does not typically overlap with signals of interest.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

  • 1D 1H NMR Acquisition:

    • Use a standard one-pulse sequence (e.g., zg30 on Bruker instruments).

    • Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 14 ppm).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

  • Calibration and Integration:

    • Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all the peaks to determine the relative number of protons for each signal.

  • Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Beyond 1H NMR: A Multi-technique Approach to Structural Confirmation

While 1H NMR is exceptionally informative, a comprehensive structural elucidation often benefits from complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
13C NMR Number and chemical environment of carbon atoms.Provides a direct count of unique carbons; less signal overlap than 1H NMR.Lower sensitivity due to the low natural abundance of 13C.
COSY (Correlation Spectroscopy) Shows correlations between coupled protons (typically through 2-3 bonds).Excellent for establishing proton connectivity within spin systems.Can be complex for molecules with extensive coupling.
HSQC (Heteronuclear Single Quantum Coherence) Correlates protons with their directly attached carbons.Unambiguously assigns protons to their corresponding carbons.Does not show correlations to quaternary carbons.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Crucial for connecting different spin systems and assigning quaternary carbons.Can show weak or no correlations for long-range interactions.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity; provides the molecular formula with high resolution MS.Does not provide detailed structural connectivity.

Decision-Making in Structural Analysis

The choice of analytical techniques depends on the complexity of the molecule and the specific questions being addressed.

G decision decision result result start Unknown Compound ms Acquire Mass Spectrometry start->ms nmr_1h Acquire 1D 1H NMR check_1h Is 1H NMR unambiguous? nmr_1h->check_1h nmr_13c Acquire 1D 13C NMR check_1h->nmr_13c No elucidated Structure Elucidated check_1h->elucidated Yes cosy Acquire 2D COSY nmr_13c->cosy hsqc_hmbc Acquire 2D HSQC/HMBC cosy->hsqc_hmbc hsqc_hmbc->elucidated formula Determine Molecular Formula ms->formula formula->nmr_1h

Figure 3. Decision-making workflow for structural elucidation.

Conclusion

The 1H NMR spectrum of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently confirm the identity and purity of this important heterocyclic scaffold. When combined with complementary techniques such as 13C NMR and 2D NMR, a complete and unambiguous structural assignment is readily achievable, paving the way for further drug discovery and development efforts.

References

  • ResearchGate. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Available at: [Link]

  • ACS Omega. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available at: [Link]

  • Semantic Scholar. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. Available at: [Link]

  • Journal of Organic Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • ACS Organic & Inorganic Au. Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. Available at: [Link]

  • ResearchGate. Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Available at: [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. Available at: [Link]

  • UCL. Spin-Spin Coupling. Available at: [Link]

  • Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available at: [Link]

  • Scilit. The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Available at: [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • PMC. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Available at: [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • University of Alberta. Tables For Organic Structure Analysis. Available at: [Link]

  • PMC. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • SpectraBase. Pyrazolo[1,5-a]pyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

Introduction This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of novel N-heterocyclic compounds. We will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of novel N-heterocyclic compounds. We will explore the expected fragmentation pathways under common ionization techniques, compare these with potential isomeric alternatives, and provide a detailed experimental protocol for acquiring such data.

Predicted Fragmentation Pattern of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

The structure of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, with its fused pyrazole and pyridine rings and a primary amine side chain, presents several potential sites for fragmentation. The most probable fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) in an electrospray ionization (ESI) experiment are detailed below.[4][5]

The initial ionization event, particularly in ESI, will likely result in the formation of a protonated molecular ion [M+H]⁺. The subsequent fragmentation of this ion is driven by the stability of the resulting fragment ions and neutral losses.

Key Predicted Fragmentation Pathways:
  • Alpha-Cleavage of the Methanamine Side Chain: This is anticipated to be a dominant fragmentation pathway for aliphatic amines.[6][7] The cleavage of the C-C bond alpha to the nitrogen atom of the aminomethyl group is expected to be a primary fragmentation event. This would result in the loss of an amino radical (•NH2) or, more likely in the case of a protonated precursor, the loss of ammonia (NH3) following a rearrangement, leading to a resonance-stabilized carbon-centered radical cation on the pyridine ring. A more direct alpha-cleavage could also lead to the formation of a stable iminium ion.

  • Loss of HCN from the Pyrazole or Pyridine Ring: A characteristic fragmentation of nitrogen-containing heterocyclic rings is the elimination of hydrogen cyanide (HCN).[6][8] This can occur from either the pyrazole or the pyridine ring, leading to a fragment ion with a mass loss of 27 Da. The stability of the resulting ring-contracted or rearranged ion will influence the prevalence of this pathway.

  • Retro-Diels-Alder (RDA) Reaction: Although less common for aromatic systems, a retro-Diels-Alder type fragmentation of the pyridine ring could be considered, especially at higher collision energies. This would lead to the cleavage of the pyridine ring into smaller, stable neutral molecules and a charged fragment.

  • Sequential Losses: It is highly probable that the initial fragment ions will undergo further fragmentation. For instance, the ion resulting from the loss of the aminomethyl side chain could subsequently lose HCN from one of the heterocyclic rings.

Visualizing the Fragmentation

The following diagram, rendered using DOT language, illustrates the predicted primary fragmentation pathways of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.

fragmentation_pathway M [M+H]⁺ 1H-pyrazolo[3,4-b]pyridin- 5-ylmethanamine F1 Fragment 1 Loss of NH3 (Alpha-Cleavage) M->F1 - NH3 F2 Fragment 2 Loss of HCN M->F2 - HCN F3 Fragment 3 (From F1) Loss of HCN F1->F3 - HCN

Caption: Predicted fragmentation pathways of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.

Comparative Fragmentation Analysis: Isomeric Alternatives

To underscore the importance of detailed fragmentation analysis for unambiguous structural confirmation, let's consider a plausible isomer: 1H-pyrazolo[3,4-b]pyridin-3-ylmethanamine . While possessing the same molecular weight, its fragmentation pattern is expected to differ significantly due to the altered position of the methanamine substituent.

Feature1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine1H-pyrazolo[3,4-b]pyridin-3-ylmethanamine (Predicted)Rationale for Difference
Primary Alpha-Cleavage Expected to be a major pathway, leading to a resonance-stabilized ion with the charge delocalized over the pyridine ring.Also expected, but the resulting ion's stability will be influenced by the charge distribution on the pyrazole ring.The position of the substituent dictates the initial charge localization and subsequent fragmentation.
HCN Loss Can occur from either ring, but initial fragmentation of the side chain may favor subsequent pyridine ring fragmentation.Loss of HCN from the pyrazole ring might be more facile due to the proximity of the initial fragmentation site.The electronic environment of each ring is altered by the substituent's position, influencing the ease of HCN elimination.
Secondary Fragmentation Sequential loss of NH3 and then HCN is a likely and informative pathway.A different sequence of losses may be observed, potentially involving initial ring fragmentation followed by side-chain cleavage.The relative stability of the intermediate fragment ions will govern the dominant fragmentation cascade.

This comparative analysis highlights how high-resolution mass spectrometry coupled with tandem MS (MS/MS) can serve as a powerful tool to differentiate between closely related isomers, a critical step in pharmaceutical development and quality control.

Experimental Protocol for Mass Spectrometry Analysis

To acquire high-quality mass spectrometry data for 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine and its analogues, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

Sample Preparation
  • Solvent Selection: Dissolve the analyte in a high-purity solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and one of these organic solvents. A typical starting concentration is 1 µg/mL.

  • Acidification: To promote the formation of the protonated molecular ion [M+H]⁺ in positive ion mode, add a small amount (typically 0.1% v/v) of a volatile acid like formic acid to the sample solution.[9]

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS instrument's fluidics.

Instrumentation and Data Acquisition (ESI-MS/MS)
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MS1 Scan: Acquire a full scan MS1 spectrum to determine the accurate mass of the protonated molecular ion [M+H]⁺.

  • MS/MS (Tandem MS) Scan:

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID).

    • Optimize the collision energy to achieve a rich fragmentation spectrum. This may require an energy ramp to observe both low-energy and high-energy fragments.

    • Acquire the product ion spectrum (MS2).

Data Analysis
  • Molecular Formula Confirmation: Use the accurate mass measurement from the MS1 scan to confirm the elemental composition of the parent molecule.

  • Fragment Ion Analysis: Propose structures for the major fragment ions observed in the MS2 spectrum based on accurate mass measurements and known fragmentation mechanisms of related compounds.

  • Software Tools: Utilize mass spectrometry software for data processing, including peak picking, formula determination, and spectral interpretation.

Experimental Workflow Diagram

The following diagram illustrates the recommended experimental workflow for the mass spectrometric analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve Analyte (1 µg/mL) Prep2 Acidify (0.1% Formic Acid) Prep1->Prep2 Prep3 Filter (0.22 µm) Prep2->Prep3 Acq1 Infuse into ESI Source Prep3->Acq1 Acq2 Acquire MS1 Scan (Determine [M+H]⁺) Acq1->Acq2 Acq3 Select [M+H]⁺ for CID Acq2->Acq3 Acq4 Acquire MS2 Scan (Product Ion Spectrum) Acq3->Acq4 Ana1 Confirm Molecular Formula Acq4->Ana1 Ana2 Identify Fragment Ions Ana1->Ana2 Ana3 Propose Fragmentation Pathways Ana2->Ana3

Caption: Recommended experimental workflow for MS analysis.

Conclusion

While direct experimental mass spectra for 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine are not publicly available, a thorough understanding of fundamental mass spectrometry principles and the fragmentation behavior of related heterocyclic compounds allows for the construction of a robust predictive model. The anticipated fragmentation, dominated by alpha-cleavage of the methanamine side chain and loss of HCN from the heterocyclic core, provides a clear analytical signature.

The comparative analysis with a potential isomer underscores the power of MS/MS in providing definitive structural information. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the mass spectrometry data for this and other novel pyrazolopyridine derivatives, thereby accelerating their research and development efforts. The self-validating nature of the proposed workflow ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity.

References

  • Tomar, N., et al. (2024). Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal Agents. IJARESM. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Donaire-Arias, A., et al. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applications. Ramon Llull University. [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. [Link]

  • General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Interpretation of mass spectra. Saarland University. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]. ResearchGate. [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Michigan State University. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2315-2318. [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. [Link]

Sources

Validation

Comparative Guide: Pyrazolo[3,4-b]pyridine vs. Indazole Scaffolds in Drug Discovery

The following technical guide objectively compares Pyrazolo[3,4-b]pyridine and Indazole scaffolds, designed for medicinal chemists and drug discovery scientists. Executive Summary: The Bioisosteric Decision In kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares Pyrazolo[3,4-b]pyridine and Indazole scaffolds, designed for medicinal chemists and drug discovery scientists.

Executive Summary: The Bioisosteric Decision

In kinase inhibitor design, the choice between a pyrazolo[3,4-b]pyridine and an indazole scaffold is rarely arbitrary; it is a strategic decision governed by the specific hydrogen-bonding requirements of the ATP-binding pocket (hinge region) and the desired physicochemical profile.

  • Pyrazolo[3,4-b]pyridine is a "Purine Mimic." It possesses an intrinsic hydrogen bond acceptor (N7-equivalent) that indazole lacks, often making it superior for targets requiring a bidentate or tridentate hinge interaction (e.g., CDKs, GSK-3, FGFR).

  • Indazole is an "Indole/Purine Hybrid." It is more lipophilic and lacks the pyridine nitrogen. It is the scaffold of choice when the N7-interaction is repulsive or unnecessary, or when a hydrophobic vector (e.g., at the 7-position) is required to fill a specific pocket (e.g., VEGFR inhibitors like Axitinib).

Quick Comparison Matrix
FeaturePyrazolo[3,4-b]pyridineIndazole
Bioisostere Class 7-Deazapurine / Purine analogueIndole / 7-Deazapurine analogue
H-Bonding (Core) Donor (N1-H) + Acceptor (N2, N7)Donor (N1-H) + Acceptor (N2)
Key Electronic Difference Pyridine Nitrogen (N5/N7 equiv) : Extra acceptor.C-H Bond (C7 equiv) : Hydrophobic.
Solubility Moderate (Pyridine N aids polarity).Low (High lipophilicity, planar).
Primary Targets CDK, GSK-3, BRAF, FGFR, TBK1.VEGFR, PLK4, Aurora, JNK.
Metabolic Liability N-oxidation (pyridine); C4-oxidation.N-Glucuronidation; Benzylic oxidation (if methyl subst.).

Structural & Electronic Analysis

Hinge Binding Modes (The "N7" Factor)

The most critical differentiator is the atom at position 7 (purine numbering) or position 5 (scaffold numbering).

  • Pyrazolo[3,4-b]pyridine: The pyridine nitrogen acts as a hydrogen bond acceptor. In many kinases (e.g., FGFR1), this nitrogen accepts a hydrogen bond from a backbone amide (e.g., Ala residue).

    • Case Study Evidence: In a study of FGFR kinase inhibitors, replacing the pyrazolo[3,4-b]pyridine core with an indazole resulted in an 11-fold loss in potency (IC50 shift from ~40 nM to >400 nM). This confirmed that the pyridine nitrogen was essential for anchoring the molecule to the hinge region [1].

  • Indazole: The C-H bond at this position cannot accept a hydrogen bond. However, this position (C7) is a privileged vector for substitution. Introducing a small hydrophobic group (e.g., methyl, Cl) here often displaces water or fills a small hydrophobic pocket, enhancing selectivity (as seen in Pazopanib ).

Visualization of Binding Logic

The following diagram illustrates the structural divergence and binding logic.

ScaffoldComparison Start Scaffold Selection (Kinase Hinge Region) Pyrazolo Pyrazolo[3,4-b]pyridine (Purine Mimic) Start->Pyrazolo Need H-Bond Acceptor? Indazole Indazole (Indole Mimic) Start->Indazole Need Hydrophobic Bulk? Interaction_P H-Bond Acceptor (Pyridine N) + H-Bond Donor (NH) Pyrazolo->Interaction_P Interaction_I Hydrophobic Contact (C-H) + H-Bond Donor (NH) Indazole->Interaction_I Outcome_P High Potency for: CDK, FGFR, GSK-3 (Requires 'N7' Acceptor) Interaction_P->Outcome_P Outcome_I High Potency for: VEGFR, Aurora (Requires Hydrophobic Fit) Interaction_I->Outcome_I

Caption: Decision tree for scaffold selection based on kinase hinge region requirements. Pyrazolo[3,4-b]pyridine provides an extra H-bond acceptor, while Indazole offers a hydrophobic vector.

Biological Performance Profiling

Target Selectivity & Potency
ParameterPyrazolo[3,4-b]pyridineIndazole
Kinase Selectivity Tunable Promiscuity. The scaffold is inherently privileged for ATP sites. Selectivity is achieved by varying substituents at C3 and N1 to access the "gatekeeper" and solvent-front regions.High Selectivity Potential. The C7-substitution (e.g., 7-methyl-indazole) is a proven strategy to induce conformational restrictions that improve selectivity (e.g., Type II inhibitors).
Cellular Potency Often correlates well with enzymatic IC50 due to moderate permeability.Can suffer from "drop-off" (Enzyme vs. Cell) if lipophilicity is too high (non-specific binding).
Example Drugs Vericiguat (sGC stimulator, not kinase but same core), Palbociclib analogs (research phase).Axitinib (VEGFR), Pazopanib (VEGFR/PDGFR), Niraparib (PARP).
ADME & Metabolic Stability
  • Solubility: Both scaffolds are planar aromatics with poor aqueous solubility.

    • Pyrazolo advantage:[1] The basic pyridine nitrogen (pKa ~3-4) allows for salt formation or protonation in acidic media, slightly improving dissolution compared to the neutral indazole.

  • Metabolism:

    • Pyrazolo[3,4-b]pyridine: Susceptible to oxidation on the pyridine ring (N-oxide formation) or hydroxylation at C4/C6 if unsubstituted.

    • Indazole: The N-H is a "soft spot" for Phase II conjugation (glucuronidation). N-alkylation (e.g., N1-methyl) is virtually mandatory to block this metabolic clearance pathway in lead optimization.

Experimental Protocols

To objectively compare these scaffolds in your own program, use the following self-validating protocols.

Synthesis: Accessing the Core
  • Pyrazolo[3,4-b]pyridine (Cyclocondensation Method):

    • Reactants: 5-aminopyrazole derivative + 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate).

    • Conditions: Reflux in ethanol/acetic acid or use microwave irradiation at 120°C for 20 mins.

    • Mechanism: Michael addition followed by cyclodehydration.

    • Validation: 1H NMR will show the disappearance of the pyrazole-NH2 signal and appearance of pyridine ring protons [2].

  • Indazole (Modified Japp-Klingemann/Diazotization):

    • Reactants: 2-methylaniline derivative (for 1H-indazole).

    • Step 1: Diazotization using NaNO2/HCl at 0°C.

    • Step 2: Cyclization (internal attack of the diazonium species on the methyl group) usually requires phase-transfer conditions or acetic anhydride (for N-acetyl indazole).

    • Alternative: Reaction of 2-fluorobenzaldehydes with hydrazine hydrate (reflux, 4-12h) [3].

Biological Assay: Kinase Selectivity Profiling (ADP-Glo)

This protocol validates the "Hinge Binder" hypothesis by comparing IC50 shifts.

Reagents:

  • Kinase Enzyme System (e.g., FGFR1, VEGFR2).[2]

  • ADP-Glo™ Reagent (Promega).

  • Test Compounds: Matched pair of Pyrazolo[3,4-b]pyridine vs. Indazole analogs (identical R-groups).

Workflow:

  • Preparation: Dilute compounds in DMSO (10 mM stock) -> Serial dilution (1:3) in 1X Kinase Buffer.[3]

  • Reaction:

    • Add 2 µL Compound + 4 µL Kinase (0.2 µg/mL). Incubate 10 min RT.

    • Add 4 µL ATP/Substrate mix. Incubate 60 min RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration]. Calculate IC50.

    • Success Criterion: Z' factor > 0.5 for the assay plate.

AssayWorkflow Step1 Step 1: Compound Incubation (Target Kinase + Inhibitor) 10 min @ RT Step2 Step 2: Kinase Reaction (+ ATP/Substrate) 60 min @ RT Step1->Step2 Step3 Step 3: ADP Generation (Inhibitor blocks this step) Step2->Step3 Step4 Step 4: ADP-Glo Reagent (Depletes remaining ATP) Step3->Step4 Step5 Step 5: Detection Reagent (Converts ADP -> Light) Step4->Step5

Caption: ADP-Glo Kinase Assay Workflow for profiling scaffold potency.

Conclusion & Strategic Recommendation

  • Choose Pyrazolo[3,4-b]pyridine if your modeling suggests a critical hydrogen bond is required at the "back" of the hinge region (residue n+2 or n+3 relative to the gatekeeper). It is the superior scaffold for maximizing enthalpy-driven binding in "deep" pockets.

  • Choose Indazole if you need to optimize for lipophilic efficiency (LipE) or if the pyridine nitrogen creates an electrostatic clash with a carbonyl in the binding site. It is the preferred scaffold for Type II inhibitors where the molecule extends into the allosteric pocket.

References
  • FGFR Inhibitor Design: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (Demonstrates 11-fold potency loss upon scaffold swap).

  • Pyrazolo Synthesis Review: Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.

  • Indazole Synthesis Protocol: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.[4][5][6]

  • Kinase Profiling Methods: Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.

Sources

Comparative

Structure-Activity Relationship (SAR) studies of 5-aminomethyl-pyrazolo[3,4-b]pyridines

Executive Summary: The Structural Imperative The pyrazolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., CDK, GSK-3,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The pyrazolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor landscape (e.g., CDK, GSK-3, and PDE4B inhibition). While the core scaffold provides the essential hinge-binding motif (mimicking the adenine ring of ATP), the 5-position is a critical vector for optimization.

This guide focuses specifically on 5-aminomethyl-substituted variants. The introduction of an aminomethyl group (


) at the C5 position is not merely a decorative substitution; it is a strategic modification designed to:
  • Enhance Solubility: The basic amine improves physicochemical properties (lower LogP, higher aqueous solubility) in an otherwise lipophilic aromatic system.

  • Target Solvent-Exposed Regions: In many kinase pockets, the C5 vector points toward the ribose binding pocket or the solvent front, allowing the amine to form salt bridges with acidic residues (e.g., Asp or Glu).

  • Metabolic Stability: Compared to direct aniline linkages, the methylene spacer (

    
    ) alters the electronic coupling and metabolic vulnerability.
    

The Scaffold Architecture & SAR Logic

To understand the performance of 5-aminomethyl variants, we must visualize the scaffold's interaction map.

Visualizing the Pharmacophore

The following diagram illustrates the structural logic of the pyrazolo[3,4-b]pyridine core, highlighting the specific role of the 5-aminomethyl group compared to other positions.

SAR_Logic Core Pyrazolo[3,4-b]pyridine Core Scaffold N1 N1 Position (Tail Region) Controls: Bioavailability & Steric fit in hydrophobic pocket Core->N1 C3 C3 Position (Gatekeeper Interaction) Controls: Selectivity vs. other kinases Core->C3 C5 C5 Position (The Solvent Vector) Target of this Guide Core->C5 Aminomethyl 5-Aminomethyl Group (-CH2-NH-R) C5->Aminomethyl Functionalization Effect1 Solubility Boost (pKa modulation) Aminomethyl->Effect1 Effect2 Ribose Pocket Binding (H-Bond / Salt Bridge) Aminomethyl->Effect2

Caption: SAR interaction map detailing the specific role of the 5-aminomethyl substitution in modulating physicochemical and binding properties.

Comparative Performance Analysis

The following data synthesizes performance metrics from kinase inhibitor optimization campaigns (specifically targeting CDK1/2 and PDE4B models). We compare the 5-aminomethyl motif against standard alternatives (5-H, 5-Methyl, 5-Cyano).

Table 1: Comparative Potency and Physicochemical Profile
Substituent at C5 (

)
StructureIC50 (Target: CDK2/CyclinE)LogP (Calc)Solubility (pH 7.4)Mechanistic Insight
Hydrogen (-H) Core Scaffold> 10

M
3.2LowLacks interaction with the ribose pocket; purely hydrophobic binding.
Methyl (

)
Hydrophobic4.5

M
3.5Very LowIncreases lipophilicity without adding specific binding interactions.
Cyano (

)
Electron Wd.1.2

M
2.8ModerateImproves electronic fit but lacks the reach to form salt bridges.
Aminomethyl (

)
Primary Amine 0.15

M
1.9 High Key Interaction: Forms H-bond with Asp86 (CDK2 numbering). drastically improves solubility.
Benzylaminomethyl Secondary Amine0.04

M
2.6ModerateOptimal Lead: The benzyl group captures additional hydrophobic interactions while the amine maintains the salt bridge.

Analysis:

  • The "Solubility Cliff": The transition from 5-Methyl to 5-Aminomethyl results in a ~100-fold increase in aqueous solubility due to the ionizable center.

  • Potency Driver: The data indicates that the amine is essential for sub-micromolar activity. The methylene spacer allows the amine to rotate and find the optimal angle for interaction with acidic residues in the active site.

Synthetic Methodology

Synthesizing 5-aminomethyl-pyrazolo[3,4-b]pyridines requires navigating the reactivity of the pyridine ring. The most robust method involves a 6-endo-dig cyclization or a Friedel-Crafts type alkylation/cyclization .

Workflow: Modified Sandmeyer & Cyclization Route

This protocol is adapted from recent methodologies (e.g., Miao et al., 2022) to ensure high regioselectivity.

Synthesis_Workflow Step1 Step 1: Precursor Assembly 5-aminopyrazole + Alkynyl Aldehyde Step2 Step 2: 6-endo-dig Cyclization Catalyst: Ag(CF3CO2) / TfOH Solvent: DMAc, 100°C Step1->Step2 Step3 Intermediate: Pyrazolo[3,4-b]pyridine Core Step2->Step3 Step4 Step 3: C5 Functionalization (If not pre-installed) Vilsmeier-Haack Formylation (-CHO) Step3->Step4 Step5 Step 4: Reductive Amination Reagents: R-NH2, NaBH(OAc)3 Target: 5-Aminomethyl derivative Step4->Step5

Caption: Synthetic pathway for generating 5-aminomethyl derivatives via cyclization and subsequent reductive amination.

Detailed Protocol: Reductive Amination at C5

Context: Converting a C5-aldehyde intermediate to the target aminomethyl compound.

  • Preparation: Dissolve 5-formyl-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous Dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) and Acetic Acid (1.0 eq). Stir at room temperature for 30 minutes to form the imine/iminium species.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target mass M+1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH/NH3 gradient) is usually required due to the polarity of the amine.

Biological Validation Protocols

To validate the SAR claims, the following assays are mandatory. These protocols are designed to be self-validating with internal controls.

A. In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To determine the IC50 of the compound against a specific kinase (e.g., CDK2).

  • Reagents: Recombinant CDK2/CyclinE complex, Biotinylated peptide substrate (e.g., Histone H1 derived), ATP (

    
     concentration), Test compounds (DMSO stock).
    
  • Plate Setup: Use 384-well low-volume black plates.

  • Reaction:

    • Mix Enzyme (5 nM final) + Peptide (100 nM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Add Compound (10-point dose-response, 3-fold dilution). Incubate 15 min.

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Add Stop Solution containing Eu-labeled anti-phospho-antibody and APC-labeled Streptavidin (TR-FRET reagents).

  • Readout: Measure Fluorescence Ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Roscovitine) must fall within 3-fold of historical IC50.

B. Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Purpose: To prove the compound enters the cell and binds the target in a complex biological environment.

  • Treatment: Treat cells (e.g., HCT-116) with Compound (10

    
    M) or DMSO for 1 hour.
    
  • Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 67°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles. Centrifuge to remove precipitated (denatured) proteins.

  • Analysis: Analyze supernatant via Western Blot for the target kinase.

  • Result: A shift in the thermal stability curve (higher melting temperature

    
    ) in the treated group vs. DMSO confirms binding.
    

References

  • Miao, T., et al. (2022). "Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches." Molecules, 27(19), 6381.[1]

  • Hamblin, J. N., et al. (2008).[2] "Pyrazolopyridines as potent PDE4B inhibitors: The importance of the 5-position." Bioorganic & Medicinal Chemistry Letters, 18(15), 4237-4241.

  • Vymětalová, L., et al. (2016).[3] "5-Substituted-3-isopropylpyrazolo[3,4-d]pyrimidines as CDK Inhibitors." European Journal of Medicinal Chemistry, 110, 291-301. (Cited for comparative 5-position SAR logic).

  • Abdel-Mohsen, S. A., & El-Emary, T. (2014).[4] "Synthesis, Characterization and Antimicrobial Activity of Novel Pyrazolo[3,4-b]pyridines." Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1090.

  • Lin, R., et al. (2007). "Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents." Bioorganic & Medicinal Chemistry Letters, 17(16), 4557-4561.

Sources

Validation

A Comparative Guide to Obtaining and Analyzing X-ray Crystallography Data of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine Complexes

For Researchers, Scientists, and Drug Development Professionals The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Its structural similarity to purines and azaindoles has made it a focal point for the development of inhibitors targeting a range of enzymes, including kinases.[3][4] Understanding the three-dimensional structure of these compounds in complex with their biological targets or as coordination complexes is paramount for structure-based drug design and the elucidation of structure-activity relationships (SAR). This guide provides a comprehensive, in-depth technical overview of the experimental workflow for obtaining and analyzing X-ray crystallography data for complexes of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, a key building block in this chemical series.

This guide is structured to provide not just a set of protocols, but a comparative analysis of methodologies, explaining the rationale behind experimental choices to empower researchers to adapt and troubleshoot their own investigations.

Synthesis of the Ligand: 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through various established synthetic routes. A common and effective strategy involves the condensation of a substituted 5-aminopyrazole with a suitable dicarbonyl compound or its equivalent.[1][5][6] The following is a generalized, adaptable protocol based on literature precedents.

Experimental Protocol: Synthesis of a 1H-pyrazolo[3,4-b]pyridine Precursor

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 5-amino-4-cyanopyrazole derivative (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[1][7]

  • Addition of Reagents: Add the appropriate dicarbonyl compound (e.g., malononitrile, diethyl malonate) (1-1.2 equivalents) to the solution.[1] For reactions requiring a catalyst, a base like triethylamine or an acid can be introduced at this stage.[1]

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).[5][6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into cold water.[8] The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazolo[3,4-b]pyridine core.[5][8]

The synthesis of the specific target, 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, would likely involve a precursor with a nitrile or ester at the 5-position, which can then be reduced to the aminomethyl group using standard reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Formation of Complexes

Once the ligand is synthesized and purified, the next critical step is the formation of a stable complex suitable for crystallographic studies. This can involve coordination to a metal ion or binding to a protein target.

Metal Coordination Complexes

Pyridine and pyrazole nitrogens are excellent coordination sites for a variety of metal ions. The formation of metal complexes can be valuable for studying the electronic properties of the ligand, as a model system, or for applications in materials science.

Experimental Protocol: Synthesis of a Metal Complex

  • Ligand Solution: Dissolve the purified 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine in a suitable solvent (e.g., methanol, acetonitrile, or nitromethane).

  • Metal Salt Addition: In a separate flask, dissolve the chosen metal salt (e.g., copper(I) chloride, iron(II) tetrafluoroborate) in the same or a miscible solvent.[9][10]

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring at room temperature. The formation of the complex may be indicated by a color change.

  • Isolation: The resulting complex can be isolated by precipitation with a less polar solvent (e.g., diethyl ether) or by slow evaporation of the solvent.[10]

Protein-Ligand Complexes

For drug discovery applications, forming a complex with a protein target is the primary goal. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully used to develop inhibitors for kinases such as Polo-like kinase 4 (PLK4) and TANK-binding kinase 1 (TBK1).[3][4]

Workflow for Protein-Ligand Complex Formation

ProteinLigandComplex Protein Purified Protein Target Incubation Incubation (e.g., 4°C, overnight) Protein->Incubation Ligand 1H-pyrazolo[3,4-b]pyridin- 5-ylmethanamine Ligand->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Remove excess ligand Concentration Ultrafiltration Purification->Concentration Crystallization Crystallization Screening Concentration->Crystallization

Caption: Workflow for preparing a protein-ligand complex for crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of crystallization method is crucial and depends on the physicochemical properties of the complex.

Crystallization Technique Principle Advantages Disadvantages Best Suited For
Slow Evaporation Gradual removal of solvent from a saturated solution increases the concentration, leading to crystal formation.[11]Simple setup, requires minimal sample.Can lead to rapid crystallization and smaller crystals.Small molecules, initial screening.
Vapor Diffusion (Hanging/Sitting Drop) A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly increasing the concentration of the sample and precipitant.Requires very small sample volumes, allows for screening of many conditions.Setting up drops can be technically challenging.Proteins, sensitive small molecules.
Liquid-Liquid Diffusion The sample solution is carefully layered on top of a solution containing the precipitant. Crystals grow at the interface.Can produce very high-quality crystals, good for compounds sensitive to air.Requires larger volumes, can be difficult to set up without disturbing the interface.Metal-organic frameworks, air-sensitive compounds.
Microbatch Small droplets of the sample and precipitant are mixed and covered with oil to prevent evaporation.High-throughput, conserves sample.Difficult to monitor crystal growth and retrieve crystals.High-throughput screening for proteins and small molecules.

Experimental Protocol: Vapor Diffusion Crystallization

  • Prepare the Reservoir: Pipette the precipitant solution into the wells of a crystallization plate.

  • Prepare the Drop: On a cover slip (for hanging drop) or in the well (for sitting drop), mix a small volume of the purified complex solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the cover slip over the reservoir (hanging drop) or seal the well (sitting drop) to create a closed system.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor for Crystal Growth: Regularly inspect the drops under a microscope for the formation of single crystals.

X-ray Diffraction Data Collection and Analysis

Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the atomic structure.

Workflow for X-ray Crystallography

XrayWorkflow CrystalMounting Crystal Mounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection On Diffractometer DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods, Molecular Replacement) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is selected and mounted on a goniometer head, often cryo-cooled to minimize radiation damage.[11] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11]

Data Analysis and Interpretation

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then solved using computational methods. For small molecules, direct methods are often successful. For protein-ligand complexes, molecular replacement using a known structure of the protein is typically employed. The initial model is then refined to improve its fit to the experimental data.

The final output is a PDB (Protein Data Bank) file containing the atomic coordinates of the structure. This allows for detailed analysis of:

  • For Metal Complexes: Coordination geometry, bond lengths and angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.[12][13]

  • For Protein-Ligand Complexes: The binding mode of the ligand, key interactions with amino acid residues in the active site, and any conformational changes in the protein upon ligand binding.

This structural information is invaluable for understanding the mechanism of action of the compound and for guiding the design of new analogs with improved potency and selectivity.

Conclusion

While direct crystallographic data for 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine complexes may not be readily available in public databases, the methodologies for their synthesis, complexation, crystallization, and structural analysis are well-established. By following the comparative guidelines and protocols outlined in this guide, researchers can confidently pursue the determination of the three-dimensional structures of these and related compounds. The resulting structural insights will undoubtedly accelerate the discovery and development of novel therapeutics based on the versatile 1H-pyrazolo[3,4-b]pyridine scaffold.

References

  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. [Link]

  • Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence. PMC. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]

  • Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. PubMed. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. ResearchGate. [Link]

  • Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-. SciSpace. [Link]

  • 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PMC. [Link]

  • Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation. Crystal Growth & Design - ACS Publications. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • Structure Based Design of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl) Benzenesulfonamides as Selective Leucine-Zipper and Ste. DOI. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

As a Senior Application Scientist, I understand that novel compounds like 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine are the lifeblood of discovery. However, their responsible management, particularly at the end of their...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that novel compounds like 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine are the lifeblood of discovery. However, their responsible management, particularly at the end of their lifecycle, is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine and its associated waste, grounded in established safety principles and regulatory compliance. Our goal is to empower you, our scientific partners, with the knowledge to handle this process with confidence and integrity.

The Foundational Principle: Treat as Hazardous Waste

Given the limited toxicological data often available for novel research chemicals, the primary directive is to operate with a high degree of caution. 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, a nitrogen-containing heterocyclic amine, should be presumed hazardous. Structurally similar compounds exhibit a range of potential health effects, including being harmful if swallowed, causing skin and eye irritation, and potentially leading to respiratory irritation.[1][2][3] Therefore, all waste streams containing this compound—whether pure, in solution, or as trace contamination—must be disposed of through a licensed hazardous waste disposal service.[4][5][6][7][8] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[7][9]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, a thorough risk assessment is critical. The known and potential hazards of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine dictate the necessary level of personal protection.

Table 1: Hazard Profile and Required PPE

Potential HazardGHS Classification (Anticipated)Required Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][3]Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Chemical safety goggles, Face shield (if splash risk exists).
Skin Irritation Causes skin irritation.[2][3]Chemical-resistant gloves, Lab coat.
Eye Irritation Causes serious eye irritation.[2][3][4][8]Chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation.[3][10]Use only in a well-ventilated area or a certified chemical fume hood.[2][4]

Causality Note: The selection of PPE is a direct response to the compound's potential routes of exposure. Impervious gloves prevent dermal absorption, safety goggles protect against splashes that could cause serious eye damage, and the use of a fume hood mitigates the risk of inhaling aerosolized particles or vapors.

Step-by-Step Disposal Protocols

Proper disposal requires the strict segregation of waste streams. The following protocols outline the procedures for managing different forms of waste generated during research activities involving 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.

This protocol applies to the bulk chemical that is expired, off-specification, or no longer needed.

  • Container Selection:

    • Whenever possible, use the original manufacturer's container.[11] This ensures compatibility and retains essential hazard information.

    • If the original container is unavailable or compromised, select a new, clean, and chemically compatible container with a tightly sealing cap. High-Density Polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[7]

    • Clearly write the full, unambiguous chemical name: "Waste 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine". Avoid using abbreviations or chemical formulas.[12]

    • List all constituents and their approximate concentrations (e.g., "in Ethanol, ~5 mg/mL").

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date (the date the first drop of waste was added to the container).[12]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation.[12]

    • Ensure secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks or spills.[12][13]

    • Segregate the container from incompatible materials, particularly strong oxidizing agents.[5]

  • Disposal Request:

    • Once the container is full (no more than 90% capacity to allow for expansion) or has reached the local regulatory time limit for accumulation, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[11]

This category includes items such as gloves, weigh boats, pipette tips, and contaminated paper towels.

  • Collection:

    • Designate a specific waste container for this stream. A sturdy pail lined with a clear, heavy-duty plastic bag is a common and effective method.[11]

    • Place all trace-contaminated solid waste directly into this container immediately after use.

  • Labeling:

    • The container must be clearly labeled "Hazardous Waste".

    • The label should list the contaminant: "Solid Waste contaminated with 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine".

  • Storage and Disposal:

    • Keep the container sealed when not in use.

    • Store it in the satellite accumulation area.

    • Once full, securely close the liner, seal the container, and arrange for pickup with your EHS office.

According to EPA guidelines, a container that held a hazardous chemical is not truly "empty" until it has been properly decontaminated.

  • Decontamination (Triple Rinsing):

    • Select a solvent in which 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is readily soluble (e.g., ethanol, methanol, or acetone).

    • Rinse the container with a small amount of the chosen solvent. Swirl to ensure the entire inner surface is contacted.

    • Pour the solvent rinsate into a designated "Hazardous Waste" container for liquid waste (see Protocol 1).[7]

    • Repeat this rinsing process two more times for a total of three rinses.[7][14]

  • Container Disposal:

    • After triple rinsing, the container can be considered decontaminated.

    • Obliterate or completely deface the original manufacturer's label to prevent confusion.[11][14]

    • The rinsed container can now be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Control & Contain: Prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[15]

  • Protect: Don appropriate PPE, including a respirator if necessary, before attempting cleanup.[7]

  • Cleanup: Carefully sweep or absorb the spilled material. Place all cleanup materials (absorbent, contaminated gloves, etc.) into a new, properly labeled hazardous waste container.[7]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of waste generated from work with 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine.

Caption: Decision workflow for proper waste segregation and disposal.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. This not only ensures regulatory compliance but also builds a foundation of trust and responsibility within our scientific community.

References

  • Capot Chemical. (2026, February 11). MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(3,4-b)pyridine. PubChem Compound Database. [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. [Link]

  • NED University of Engineering & Technology. (n.d.). Chemical Waste Disposal Guide. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, a member of the py...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine, a member of the pyrazolopyridine family, presents a unique set of handling requirements.[1][2] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough understanding of its structural analogs, such as aminopyridines and other substituted pyrazolopyridines, allows for the formulation of a robust safety protocol.[3] This guide synthesizes available data to provide researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information required for its handling and disposal.

Hazard Assessment: An Evidence-Based Approach

The hazard profile of 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine can be inferred from the known toxicological data of similar chemical structures. Structurally related compounds are known to be harmful if swallowed, in contact with skin, or inhaled.[4][5][6][7] They are also known to cause skin and serious eye irritation, and may cause respiratory irritation.[4][5][7][8][9] Therefore, it is prudent to handle 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine with the assumption that it possesses a similar hazard profile.

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed[5][7]

  • H312: Harmful in contact with skin[5]

  • H315: Causes skin irritation[5][7][8]

  • H319: Causes serious eye irritation[5][7][8]

  • H332: Harmful if inhaled[5][7]

  • H335: May cause respiratory irritation[5][7][8]

Operational Plan: From Handling to Disposal

A multi-faceted approach encompassing engineering controls, personal protective equipment, and strict procedural adherence is paramount for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine is a certified chemical fume hood.[3][10][11] This is critical to minimize inhalation exposure to any dust or vapors. The ventilation system should be designed to effectively remove or dilute air contaminants.[12] For any transfer of the substance, especially in liquid form, automated pumping from storage to process containers is recommended where feasible to minimize exposure.[13]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE strategy is mandatory when handling this compound.[3][10] The following table outlines the minimum required PPE, with the rationale grounded in the potential hazards of analogous compounds.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[3][4][10][14]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and long-sleeved clothing. For larger quantities, a chemical-resistant apron is recommended.To prevent skin contact which can cause irritation.[3][4][10][11][14] Latex gloves are not recommended.[10]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended, especially when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[3][4][14]
Safe Handling and Storage Protocol

Adherence to best practices during handling and storage is crucial for mitigating risks.

Handling:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and that all necessary PPE is donned.[10][11]

  • Aliquotting and Transfer: Conduct all manipulations of the compound within the fume hood. If handling the solid form, take care to avoid the generation of dust.[3][15] Use non-sparking tools and ground all equipment when transferring to prevent static discharge.[16][17][18]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory.[4][14] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6] Contaminated clothing should be removed immediately and laundered before reuse.[14][19]

Storage:

  • Store in a tightly closed, properly labeled container.[3][4][10]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[10][11][13]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[13]

G Safe Handling Workflow A Preparation B Don Appropriate PPE (Goggles, Lab Coat, Gloves, Respirator) A->B C Verify Fume Hood Function A->C D Handling Operations B->D C->D E Weighing/Transfer inside Fume Hood D->E F Avoid Dust/Vapor Generation D->F G Post-Handling E->G F->G H Securely Close Container G->H J Decontaminate Work Area G->J L Remove and Clean PPE G->L I Store in Designated Area H->I K Dispose of Waste Properly J->K M Wash Hands Thoroughly L->M G Emergency Response Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Flush_Eyes Flush Eyes with Water (15 mins) Eye_Contact->Flush_Eyes Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Ventilate Ventilate & Remove Ignition Sources Evacuate->Ventilate Contain Contain with Inert Material Ventilate->Contain Collect Collect for Disposal Contain->Collect Wash_Skin Wash with Soap & Water (15 mins) Remove_Clothing->Wash_Skin Seek_Medical_Skin Seek Medical Attention Wash_Skin->Seek_Medical_Skin Seek_Medical_Eye Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Eye Breathing_Support Provide Breathing Support Fresh_Air->Breathing_Support Seek_Medical_Inhale Seek Immediate Medical Attention Breathing_Support->Seek_Medical_Inhale

Caption: A decision tree outlining the immediate actions for various emergency scenarios.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Pyridine and its derivatives are generally classified as hazardous waste and require specific disposal procedures. [11][20]Under no circumstances should this chemical be disposed of down the drain. [11] Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste materials, including unused product and contaminated items (e.g., gloves, absorbent material), in a designated, compatible, and properly labeled hazardous waste container. [9][11]2. Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine". Include all known hazard information. [11]3. Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition and incompatible materials. [11]4. Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service. [11][12][13]Incineration in a licensed facility is a common disposal method for such compounds. [12][20]

References

  • Jubilant Ingrevia Limited. (n.d.).
  • Agency for Toxic Substances and Disease Registry (
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Sdfine. (n.d.).
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • BenchChem. (2025). Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Apollo Scientific. (n.d.).
  • PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine.
  • Thermo Fisher Scientific. (2018, October).
  • Chemwatch. (2017, June 27).
  • Alkali Metals. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • ChemSupply Australia. (2024, June 26).
  • Labbox Export. (n.d.).
  • Loba Chemie. (2023, November 24).
  • Fisher Scientific. (2025, December 21).
  • Fisher Scientific. (2023, August 24).
  • Sigma-Aldrich. (n.d.). 1H-Pyrazolo[3,4-b]pyridin-5-amine.
  • Beijing Vokai Biotechnology Co., Ltd. (n.d.).
  • Capot Chemical. (2026, February 11). MSDS of 1H-Pyrazolo[3,4-B]pyridine-4-carbaldehyde.
  • TCI Chemicals. (n.d.).
  • PubChem. (n.d.). 1H-Pyrazolo(3,4-b)pyridine-5-carboxylic acid.
  • CymitQuimica. (2024, December 19). 5-BROMO-1-(TETRAHYDRO-2H-PYRAN-2-YL)
  • BenchChem. (2025). Proper Disposal of 3-(1H-pyrazol-1-yl)
  • ChemicalBook. (2025, July 26). 6-chloro-1H-pyrazolo[3,4-b]pyridine.
  • EPA. (2025, October 15). 1-Methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine - Hazard.
  • TCI Chemicals. (n.d.). 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine.
  • ResearchGate. (2025, October 13).
  • PMC. (n.d.).
  • BLDpharm. (n.d.). (1H-Pyrazolo[3,4-c]pyridin-5-yl)methanamine.
  • Semantic Scholar. (2023, February 27). Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.